molecular formula C12H16O3 B103121 (2-Tert-butylphenoxy)acetic acid CAS No. 19271-90-0

(2-Tert-butylphenoxy)acetic acid

Cat. No.: B103121
CAS No.: 19271-90-0
M. Wt: 208.25 g/mol
InChI Key: JGLOJHIYXGMZEW-UHFFFAOYSA-N
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Description

(2-Tert-butylphenoxy)acetic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLOJHIYXGMZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389665
Record name (2-tert-butylphenoxy)acetic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19271-90-0
Record name (2-tert-butylphenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-tert-butylphenoxy)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Tert-butylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of (2-tert-butylphenoxy)acetic acid, a valuable intermediate in the development of various chemical entities. The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is effectively achieved through the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with a haloalkane. In this specific synthesis, 2-tert-butylphenol is deprotonated by a strong base, typically sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2]

The overall reaction is as follows:

2-tert-butylphenol + Chloroacetic Acid + 2 NaOH → this compound + NaCl + 2 H₂O

Data Presentation

Table 1: Reactant and Product Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole in Synthesis
2-tert-ButylphenolC₁₀H₁₄O150.2288-18-6Starting Material
Chloroacetic AcidC₂H₃ClO₂94.5079-11-8Reagent
Sodium HydroxideNaOH40.001310-73-2Base Catalyst
This compoundC₁₂H₁₆O₃208.2519271-90-0Final Product
Table 2: Physical and Spectroscopic Data of this compound
PropertyValue
Physical State Solid
Molecular Weight 208.25 g/mol [3]
Purity (Typical) >95%
Yield (Typical) 50-95% (for Williamson ether synthesis in a laboratory setting)[2]
¹H NMR (CDCl₃, δ ppm) ~7.3-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂-COOH), 1.4 (s, 9H, C(CH₃)₃), 11.0-12.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ ppm) ~175 (C=O), ~155 (Ar-C-O), ~140 (Ar-C-C(CH₃)₃), ~127, ~126, ~120, ~115 (Ar-CH), ~65 (O-CH₂), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃)
IR (KBr, cm⁻¹) ~3300-2500 (O-H stretch, carboxylic acid), ~2960 (C-H stretch, alkyl), ~1700 (C=O stretch, carboxylic acid), ~1600, ~1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1100 (C-O stretch, ether)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a standard Williamson ether synthesis procedure for a similar phenolic compound.[4]

Materials:

  • 2-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 2-tert-butylphenoxide: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific molar amount of sodium hydroxide in deionized water. While stirring, add an equimolar amount of 2-tert-butylphenol to the flask. The mixture may be gently heated to facilitate the dissolution and formation of the sodium phenoxide salt.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of chloroacetic acid in deionized water and carefully neutralize it with an equimolar amount of sodium hydroxide. The reaction is exothermic.

  • Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium 2-tert-butylphenoxide in the reaction flask.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials phenol 2-tert-Butylphenol phenoxide Sodium 2-tert-butylphenoxide phenol->phenoxide + NaOH chloroacetic_acid Chloroacetic Acid product This compound chloroacetic_acid->product naoh Sodium Hydroxide (NaOH) phenoxide->product + Chloroacetic Acid (SN2 Reaction)

References

An In-depth Technical Guide to (2-Tert-butylphenoxy)acetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Tert-butylphenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This class of compounds is notable for its biological activities, particularly as herbicides and plant growth regulators. The introduction of a bulky tert-butyl group at the ortho position of the phenoxy ring influences its chemical and physical properties, as well as its biological efficacy and selectivity. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of this compound, with a focus on data relevant to researchers in chemistry and life sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties such as boiling point, aqueous solubility, and pKa are not readily found in the literature for the 2-tert-butyl isomer and would require experimental determination.

PropertyValueSource
IUPAC Name 2-(2-tert-butylphenoxy)acetic acidN/A
CAS Number 19271-90-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Melting Point 139-141 °CN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Structural Information

The structural details of this compound are fundamental to understanding its reactivity and biological interactions.

IdentifierString
SMILES CC(C)(C)c1ccccc1OCC(=O)O
InChI InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKey JGLOJHIYXGMZEW-UHFFFAOYSA-N

Synthesis Protocol: Williamson Ether Synthesis (Adapted)

A common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. The following is a detailed experimental protocol adapted from the synthesis of similar phenoxyacetic acids. This protocol outlines the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base.

Materials:

  • 2-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH indicator paper

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Alkyl Halide: To the resulting sodium phenoxide solution, add a solution of chloroacetic acid (1.1 eq) in water.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid until the pH is acidic (test with pH paper). A precipitate of the crude this compound should form.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer as its sodium salt.

  • Isolation of Product:

    • Carefully acidify the bicarbonate layer with hydrochloric acid to precipitate the purified this compound.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

  • Purification and Characterization:

    • Dry the crude product.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

    • Determine the melting point and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

SynthesisWorkflow reagent1 2-tert-butylphenol intermediate Sodium 2-tert-butylphenoxide (in situ) reagent1->intermediate Deprotonation reagent2 Chloroacetic Acid product This compound reagent2->product base Sodium Hydroxide base->intermediate intermediate->product SN2 Reaction acidification Acidification (HCl) product->acidification Work-up extraction Extraction & Purification acidification->extraction extraction->product Purified Product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

This compound is recognized for its potential as a plant growth regulator, exhibiting auxin-like activity. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) and can induce various physiological responses in plants. At high concentrations, these compounds can act as herbicides by causing uncontrolled growth.

The primary mechanism of action for auxin and auxin-mimicking compounds involves their binding to specific receptor proteins in the plant cell nucleus. This binding event initiates a signaling cascade that ultimately leads to changes in gene expression, affecting cell division, elongation, and differentiation.

The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin This compound (Auxin mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited by Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Ubiquitin Ubiquitination SCF_TIR1_AFB->Ubiquitin Mediates Ubiquitin->Aux_IAA Tags for degradation ARF_Active Active ARF ARE Auxin Response Element (Promoter) ARF_Active->ARE Binds to Gene_Expression Gene Expression (Cell Growth & Division) ARE->Gene_Expression Regulates

Auxin signaling pathway initiated by an auxin mimic.

Experimental Protocols: Biological Assays

To evaluate the auxin-like activity of this compound, a variety of bioassays can be employed. The following protocol describes a classic method for assessing auxin activity.

Avena Coleoptile Elongation Bioassay:

This bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles, a characteristic response to auxins.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

  • Solutions of this compound at various concentrations

  • Control solution (buffer only)

  • Indole-3-acetic acid (IAA) standard solutions

  • Microscope or digital imaging system for measurement

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 48-72 hours.

  • Coleoptile Preparation:

    • Under a dim green safe light, select uniform, straight coleoptiles.

    • Excise a 10 mm segment from the sub-apical region of each coleoptile.

  • Incubation:

    • Place the coleoptile segments in test tubes or small Petri dishes containing the test solutions of this compound, control solution, and IAA standard solutions.

    • Incubate the segments in the dark at a constant temperature (e.g., 25 °C) for 24 hours.

  • Measurement:

    • After incubation, measure the final length of each coleoptile segment using a microscope with a calibrated eyepiece or a digital imaging system.

  • Data Analysis:

    • Calculate the change in length for each segment.

    • Plot a dose-response curve for this compound and compare it to the curve obtained for the IAA standard to determine its relative auxin activity.

Spectral Data

Conclusion

This compound presents an interesting subject for research in the fields of synthetic chemistry, agrochemistry, and plant biology. Its structural features suggest potential as a selective herbicide or plant growth regulator. This guide provides a foundational understanding of its chemical properties, a practical synthesis approach, and insights into its biological mechanism of action. Further experimental investigation is required to fully elucidate its physicochemical properties, spectral characteristics, and a detailed biological activity profile.

References

In-depth Technical Guide: The Mechanism of Action of (2-Tert-butylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms of (2-Tert-butylphenoxy)acetic acid will find the current scientific landscape nascent, with publicly available data insufficient to construct a detailed guide on its specific biological activities.

While this document aims to provide an in-depth technical guide, extensive searches of scientific literature and patent databases have revealed a significant gap in the understanding of the mechanism of action for this compound. The available information primarily pertains to its chemical properties and its role as a precursor in the synthesis of other molecules, rather than its intrinsic biological effects.

General Information

This compound is a phenoxyacetic acid derivative. Its chemical structure and properties are well-documented in chemical databases. It is recognized as a useful intermediate in the synthesis of more complex compounds, including potential pharmaceuticals and agrochemicals. Notably, some sources suggest that its structural features may allow it to mimic natural plant hormones, indicating a potential for herbicidal or plant growth-regulating activities.

Biological Activity and Mechanism of Action

Despite its availability and use in chemical synthesis, there is a conspicuous absence of published research detailing the specific mechanism of action of this compound in any biological system. Key information that remains elusive includes:

  • Primary Biological Targets: The specific proteins, receptors, or enzymes with which this compound directly interacts to elicit a biological response are currently unknown.

  • Signaling Pathways: Consequently, there is no information on the downstream signaling cascades that may be modulated by this compound.

  • Pharmacological Effects: Beyond general statements about its potential use in synthesizing active compounds, there are no detailed reports on its pharmacological or toxicological profile.

A recent study has explored the potential of novel derivatives of phenoxyacetic acid as selective COX-2 inhibitors for anti-inflammatory applications. However, this research does not provide data on the biological activity of the parent this compound molecule itself. It is crucial to note that the biological activity of a chemical series is highly dependent on the specific substitutions and modifications, and the findings for its derivatives cannot be directly extrapolated to the parent compound.

Quantitative Data and Experimental Protocols

In the absence of dedicated biological studies, there is no quantitative data, such as IC50 values, binding constants, or dose-response curves, to summarize. Similarly, detailed experimental protocols for assays investigating the mechanism of action of this compound are not available in the public domain.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of underlying data. As no specific biological pathways have been identified for this compound, no such visualizations can be generated at this time.

Conclusion

The development of a comprehensive technical guide on the mechanism of action of this compound is currently impeded by a lack of foundational research. While the compound serves as a valuable building block in synthetic chemistry, its own biological properties remain uncharacterized in the public scientific literature. Future research is necessary to elucidate its molecular targets and the signaling pathways it may influence, which would then enable the construction of a detailed and actionable technical resource for the scientific community. Researchers interested in this molecule are encouraged to initiate exploratory studies to fill this knowledge gap.

Unraveling the Biological Activity of (2-Tert-butylphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of (2-Tert-butylphenoxy)acetic acid. Given the limited direct research on this specific compound, its biological functions are primarily understood by contextualizing it within the well-studied class of phenoxyacetic acids, known for their potent synthetic auxin activity. This document synthesizes available data, outlines its presumed mechanism of action, and presents standardized experimental protocols and signaling pathway diagrams.

Executive Summary

This compound is a derivative of phenoxyacetic acid, a class of compounds renowned for mimicking the natural plant hormone indole-3-acetic acid (IAA). This structural similarity allows them to function as potent plant growth regulators. At low concentrations, they can stimulate plant growth, while at higher concentrations, they act as herbicides, causing uncontrolled and lethal growth in broadleaf plants. This guide explores the physicochemical properties, expected biological activities, and toxicological profile of this compound, drawing comparisons with its better-studied isomer, (4-Tert-butylphenoxy)acetic acid, to underscore the impact of substituent positioning on biological function.

Physicochemical Characteristics

Understanding the physicochemical properties of this compound is fundamental to predicting its biological behavior, including its ability to be absorbed and translocated within a biological system.

Table 1: Physicochemical Properties of this compound and its 4-Isomer

PropertyThis compound(4-Tert-butylphenoxy)acetic acid
CAS Number 19271-90-01798-04-5
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol 208.25 g/mol [1]
Appearance SolidWhite crystals or powder[2]
Melting Point Not Available96 °C
XLogP3 (Lipophilicity) Not Available3.2[1]
InChIKey JGLOJHIYXGMZEW-UHFFFAOYSA-NFBIGAJNVRFKBJL-UHFFFAOYSA-N[1]

Core Biological Activity: Plant Growth Regulation

The principal biological role of phenoxyacetic acids is as synthetic auxins, which are integral to agriculture as herbicides.[3][4]

Mechanism as a Synthetic Auxin

This compound is believed to function as a plant growth regulator by mimicking natural auxins.[5] At a molecular level, synthetic auxins disrupt normal plant development by overstimulating the pathways that control cell division and elongation.[6] This leads to a cascade of detrimental effects in susceptible plants, including disorganized growth, tissue damage, and ultimately, plant death.[4] The herbicidal action is particularly effective against broadleaf weeds, while monocots like grasses and cereal crops are generally more resistant.[7]

The specific biological impact of the tert-butyl group at the 2-position on the phenoxy ring has not been extensively studied. However, structure-activity relationship (SAR) studies of phenoxyacetic acids reveal that the type and placement of substituents on the aromatic ring are critical determinants of herbicidal efficacy.[8][9]

Toxicological Profile

Comprehensive toxicological data for this compound are not publicly available. However, the hazard classifications for its isomer, (4-Tert-butylphenoxy)acetic acid, suggest that compounds in this family may pose certain risks.

Table 2: Toxicological Hazards of the Isomeric (4-Tert-butylphenoxy)acetic acid

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Irritant, Category 2
H319: Causes serious eye irritationEye Irritant, Category 2
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
Data sourced from PubChem CID 15718.[1]

Based on this information, it is prudent to handle this compound with appropriate personal protective equipment until a more detailed toxicological assessment is available.

Standardized Experimental Protocols

To empirically determine the auxin-like activity of this compound, the Avena Coleoptile Curvature Test is a foundational and widely accepted bioassay.[10][11]

Protocol: Avena Coleoptile Curvature Test

This bioassay quantifies the growth-promoting effects of a substance by measuring the angle of curvature it induces in oat (Avena) coleoptiles from which the natural auxin source has been removed.

Methodology:

  • Seed Germination: Avena seeds are germinated in complete darkness for 2-3 days to produce etiolated seedlings. A brief exposure to red light can be used to suppress unwanted mesocotyl growth.[10]

  • Seedling Selection: Uniformly straight and healthy coleoptiles are selected for the assay.

  • Decapitation: The apical tip (1-2 mm) of each coleoptile is excised to remove the primary site of natural auxin production.

  • Agar Block Preparation: Test solutions of this compound at varying concentrations are incorporated into 1.5-2% agar. Standard concentrations of IAA are used to generate a positive control and standard curve. A hormone-free agar block serves as the negative control. The solidified agar is cut into uniform blocks.

  • Asymmetric Application: After a few hours to ensure no regeneration of the tip, a second decapitation is performed. The primary leaf is slightly pulled to create a stable platform. An agar block is then placed asymmetrically on the cut surface of the coleoptile.[10][11]

  • Incubation: The prepared seedlings are incubated in a dark, high-humidity environment for approximately 90 to 120 minutes.

  • Measurement and Analysis: The resulting curvature of the coleoptiles is measured, typically from a shadowgraph or digital image.[11][12] The angle of curvature is plotted against the concentration of the test substance, and the activity is quantified by comparison to the IAA standard curve.

Experimental_Workflow_Avena_Test start Start: Germinate Avena seeds in darkness select_seedlings Select uniform seedlings with straight coleoptiles start->select_seedlings decapitate1 First Decapitation: Remove coleoptile tips (1-2 mm) select_seedlings->decapitate1 prepare_blocks Prepare agar blocks with test compound and controls decapitate1->prepare_blocks decapitate2 Second Decapitation and Leaf Pulling prepare_blocks->decapitate2 apply_block Asymmetrically apply agar block to cut surface decapitate2->apply_block incubate Incubate in dark, humid conditions (90-120 min) apply_block->incubate measure Measure angle of curvature using shadowgraph/camera incubate->measure analyze Analyze data and compare to IAA standard curve measure->analyze end_node End: Determine relative auxin activity analyze->end_node

Caption: A generalized workflow for the Avena Coleoptile Curvature Test.

Molecular Signaling Pathway

Synthetic auxins like this compound are understood to function by integrating into the plant's natural auxin signaling pathway. This pathway is a sophisticated system that regulates gene expression in response to auxin levels.

Pathway Description: In the absence of auxin, transcriptional repressor proteins known as Aux/IAA bind to Auxin Response Factors (ARFs) , preventing them from activating gene expression.[13] The introduction of auxin acts as a "molecular glue," facilitating the binding of Aux/IAA repressors to an F-box protein receptor, most notably TIR1/AFB .[14] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. With the repressor removed, the ARF transcription factors are free to bind to auxin-responsive elements in the promoters of target genes, switching on the expression of genes that drive cell growth and other developmental processes.[5][15] High concentrations of synthetic auxins lead to a sustained and excessive activation of this pathway, resulting in the phytotoxicity characteristic of these herbicides.

Auxin_Signaling_Pathway Canonical Auxin Signaling Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds SCF_Complex SCF Complex ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARE Auxin Response Element (Promoter) ARF->ARE binds Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes Transcription OFF ARE->Auxin_Genes Transcription ON Cellular_Response Cellular Response (e.g., Cell Elongation, Uncontrolled Growth) Auxin_Genes->Cellular_Response SCF_Complex->Aux_IAA ubiquitylates Ub ARF_active Active ARF ARF_active->ARE binds & activates

Caption: The canonical signaling pathway for auxin-mediated gene expression.

Conclusion and Future Directions

This compound is a compound with strong potential as a plant growth regulator, functioning as a synthetic auxin. While its precise biological activity and toxicological profile are not yet fully elucidated, its mechanism of action can be confidently inferred from the extensive research on the phenoxyacetic acid class of herbicides. The information and protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on quantitative bioassays to determine its efficacy relative to existing herbicides, detailed toxicological studies to establish a comprehensive safety profile, and SAR studies to understand the specific contribution of the 2-tert-butyl substitution to its biological activity.

References

Elucidation of the Crystal Structure of (2-Tert-butylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2-Tert-butylphenoxy)acetic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail the molecular geometry, intermolecular interactions, and the experimental procedures for its synthesis and crystallization, offering a comprehensive resource for researchers in the field.

Crystallographic Data and Molecular Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₂H₁₆O₃
Formula weight208.25 g/mol
Temperature298(2) K
Wavelength1.54180 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.143(3) Å, α = 90°
b = 5.993(1) Å, β = 99.17(2)°
c = 16.208(5) Å, γ = 90°
Volume1164.3(5) ų
Z4
Density (calculated)1.187 Mg/m³
Absorption coefficient0.685 mm⁻¹
F(000)448
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection3.57 to 67.89°
Index ranges-14 ≤ h ≤ 14, -7 ≤ k ≤ 0, -19 ≤ l ≤ 18
Reflections collected2248
Independent reflections2058 [R(int) = 0.0211]
Completeness to theta = 67.89°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2058 / 0 / 137
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0418, wR2 = 0.1189
R indices (all data)R1 = 0.0465, wR2 = 0.1235
Largest diff. peak and hole0.176 and -0.198 e.Å⁻³

Selected bond lengths and angles for the non-hydrogen atoms are presented in Table 2, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

BondLength (Å)AngleDegrees (°)
O(1)-C(7)1.378(2)C(2)-O(1)-C(7)118.1(1)
O(2)-C(8)1.305(2)O(1)-C(7)-C(8)108.1(1)
O(3)-C(8)1.217(2)O(2)-C(8)-O(3)124.1(2)
C(1)-C(2)1.391(2)O(2)-C(8)-C(7)111.8(1)
C(1)-C(6)1.385(2)O(3)-C(8)-C(7)124.1(2)
C(2)-C(3)1.383(2)C(1)-C(2)-O(1)116.3(1)
C(3)-C(4)1.381(3)C(3)-C(2)-O(1)124.0(1)
C(4)-C(5)1.384(3)C(2)-C(1)-C(9)122.5(1)
C(5)-C(6)1.383(2)C(6)-C(1)-C(9)120.3(1)
C(1)-C(9)1.535(2)C(10)-C(9)-C(1)110.5(1)
C(9)-C(10)1.531(3)C(11)-C(9)-C(1)110.8(1)
C(9)-C(11)1.533(3)C(12)-C(9)-C(1)108.9(1)
C(9)-C(12)1.535(3)

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by strong hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules. Specifically, a centrosymmetric dimer is formed through a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This dimeric arrangement is a common feature in the crystal structures of carboxylic acids.

Beyond this primary interaction, the crystal structure is further stabilized by a network of weaker C—H···O interactions involving the aromatic and tert-butyl protons with the oxygen atoms of the carboxyl and ether functionalities. These interactions contribute to the overall three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phenoxyacetic acids can be adapted for the title compound.

  • Materials: 2-tert-butylphenol, ethyl chloroacetate, sodium hydroxide, diethyl ether, hydrochloric acid.

  • Procedure:

    • A solution of 2-tert-butylphenol in ethanol is treated with an aqueous solution of sodium hydroxide to form the sodium phenoxide.

    • Ethyl chloroacetate is added to the reaction mixture, and the solution is refluxed for several hours.

    • After cooling, the reaction mixture is acidified with hydrochloric acid, leading to the precipitation of the crude this compound.

    • The crude product is then purified by recrystallization.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and water at room temperature.

Visualization of Key Processes

To illustrate the relationships and workflows described, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-tert-butylphenol 2-tert-butylphenol Reaction Reaction 2-tert-butylphenol->Reaction Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction NaOH NaOH NaOH->Reaction Acidification Acidification Reaction->Acidification Recrystallization Recrystallization Acidification->Recrystallization Crystalline this compound Crystalline this compound Recrystallization->Crystalline this compound

Caption: Workflow for the synthesis of crystalline this compound.

Hydrogen_Bonding cluster_dimer Centrosymmetric Dimer cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B O1_m1 O(2)-H O2_m2 O(3) O1_m1->O2_m2 H-bond O2_m1 O(3) O1_m2 O(2)-H O1_m2->O2_m1 H-bond

Caption: Dimeric hydrogen bonding motif in the crystal structure.

Spectroscopic Elucidation of (2-Tert-butylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Tert-butylphenoxy)acetic acid is a substituted phenoxyacetic acid. Compounds within this class are of interest in various fields of chemical and pharmaceutical research. The structural elucidation and confirmation of such molecules are fundamentally reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an overview of the expected spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.

Note on Data Availability: Publicly accessible, experimentally-derived spectroscopic data specifically for this compound (the ortho-isomer) is limited. The data presented in the following tables is for the closely related and well-documented para-isomer, (4-tert-butylphenoxy)acetic acid. This information is provided as a representative example to illustrate the expected spectral features of a substituted tert-butylphenoxyacetic acid.

Data Presentation: Spectroscopic Data of (4-Tert-butylphenoxy)acetic acid

The following tables summarize the key spectroscopic data for (4-tert-butylphenoxy)acetic acid.

Table 1: ¹H NMR Data of (4-Tert-butylphenoxy)acetic acid
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a structured format from search results.
Table 2: ¹³C NMR Data of (4-Tert-butylphenoxy)acetic acid
Chemical Shift (δ) ppmAssignment
Data not available in a structured format from search results.
Table 3: Infrared (IR) Spectroscopy Data of (4-Tert-butylphenoxy)acetic acid
Wavenumber (cm⁻¹)Description of Vibration
Specific peak data not available. Expect characteristic peaks for O-H (broad), C=O, C-O, and aromatic C-H stretches.
Table 4: Mass Spectrometry (MS) Data of (4-Tert-butylphenoxy)acetic acid
m/zInterpretation
208.11Molecular Ion [M]⁺
Further fragmentation data not available.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols applicable to the analysis of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is typically used.

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically set to 12-16 ppm.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is common.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: Typically set to 200-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded first.

  • The sample spectrum is then recorded.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is standard.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique.

Sample Preparation (for LC-MS):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • The solution is filtered through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

Data Acquisition (LC-MS with ESI):

  • Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Mass Range: A scan range of m/z 50-500 is generally appropriate for a molecule with a molecular weight of 208.25 g/mol .

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragment ions.

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Compound Synthesis (this compound) Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Interpretation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Interpretation (Functional Groups) IR->IR_Data MS_Data MS Data Interpretation (Molecular Weight, Fragmentation) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained NMR NMR (¹H, ¹³C) Framework Carbon-Hydrogen Framework NMR->Framework Connectivity Atom Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (e.g., -COOH, C-O-C) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight MS->Molecular_Weight Formula Molecular Formula MS->Formula Structure Final Structure of This compound Framework->Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Formula->Structure

Caption: Logical Relationship of Spectroscopic Techniques.

An In-Depth Technical Guide to (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: FBIGAJNVRFKBJL-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of (2-tert-butylphenoxy)acetic acid, with a primary focus on the 4-tert-butyl isomer, which is the most commonly referenced compound in the scientific literature. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a robust synthesis protocol, and insights into its potential biological activities.

Physicochemical and Computed Properties

This compound is a solid organic compound. The quantitative data for the 4-tert-butyl isomer are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1][2][3][4][5]
Molecular Weight 208.25 g/mol [1][2][4]
InChIKey FBIGAJNVRFKBJL-UHFFFAOYSA-N[4]
CAS Number 1798-04-5[1][2][6]
Melting Point 92.0-98.0 °C[3]
Purity ≥97%[2]
XLogP3 3.2[1]
Topological Polar Surface Area (TPSA) 46.5 Ų[1]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[2]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of 2-(4-tert-butylphenoxy)acetic acid can be efficiently achieved via the Williamson ether synthesis. This method involves the reaction of 4-tert-butylphenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a strong base. The following is a detailed experimental protocol adapted from established procedures for similar phenoxyacetic acid derivatives.

Materials and Equipment:
  • 4-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:
  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide (2.5 equivalents in water).

  • Nucleophilic Substitution: To the resulting sodium 4-tert-butylphenoxide solution, add 1.1 equivalents of chloroacetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Acidify the aqueous solution with 6 M HCl until the pH is approximately 2. This will precipitate the crude 2-(4-tert-butylphenoxy)acetic acid.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic starting materials. The product will move into the aqueous bicarbonate layer.

  • Isolation of Product: Separate the aqueous bicarbonate layer and carefully re-acidify with 6 M HCl to precipitate the final product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product under vacuum to yield 2-(4-tert-butylphenoxy)acetic acid as a white solid.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up and Purification 4_tert_butylphenol 4-tert-butylphenol Reaction_mixture Reaction Mixture 4_tert_butylphenol->Reaction_mixture NaOH_solution Aqueous NaOH NaOH_solution->Reaction_mixture Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction_mixture Acidification Acidify with HCl Reaction_mixture->Acidification Reflux Extraction Extract with Diethyl Ether Acidification->Extraction Washing Wash with NaHCO3 Extraction->Washing Precipitation Re-acidify and Precipitate Washing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of 2-(4-tert-butylphenoxy)acetic acid.

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of 2-(4-tert-butylphenoxy)acetic acid are limited, the broader class of phenoxyacetic acid derivatives has been investigated for various biological effects. Notably, compounds with this scaffold have been reported to exhibit hypolipidemic (lipid-lowering) properties.[7][8][9]

The proposed mechanism for this hypolipidemic activity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha subtype (PPARα).[10] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

Proposed Signaling Pathway: PPARα Activation

Activation of PPARα by a ligand such as a phenoxyacetic acid derivative leads to a cascade of events that ultimately reduces lipid levels in the blood. The key steps are:

  • Ligand Binding: The phenoxyacetic acid derivative enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.

  • Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The PPARα-RXR heterodimer translocates into the nucleus.

  • PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism. Key target genes include those encoding for enzymes involved in fatty acid oxidation (e.g., acyl-CoA oxidase) and lipoprotein lipase, which enhances the clearance of triglycerides from the bloodstream.

The induction of hepatic peroxisome proliferation is a hallmark of PPARα activation by compounds like clofibrate and some phenoxyacetic acid herbicides.[9] This leads to an increased capacity for fatty acid catabolism in the liver.

Signaling Pathway Diagram

G cluster_cell Hepatocyte cluster_nucleus Nucleus Ligand This compound PPARa PPARα Ligand->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Translocates & Binds TargetGenes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation LipidMetabolism LipidMetabolism Proteins->LipidMetabolism Increased Lipid Metabolism

Caption: Proposed PPARα signaling pathway for hypolipidemic activity.

References

An In-depth Technical Guide to (2-tert-Butylphenoxy)acetic Acid (CAS Number: 19271-90-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, biological activity, and hazards associated with (2-tert-Butylphenoxy)acetic acid, registered under CAS number 19271-90-0. This document is intended to serve as a valuable resource for professionals in research and development by consolidating key data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Chemical Properties and Identification

This compound is a solid organic compound. Its chemical structure and key identifying information are detailed below.

PropertyValue
IUPAC Name This compound
CAS Number 19271-90-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical Form Solid
Melting Point 140.0-141.0 °C[1]
Boiling Point 330.9±25.0 °C (Predicted)[1]
InChI 1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKey JGLOJHIYXGMZEW-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccccc1OCC(=O)O

Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-tert-butylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with an acetate derivative bearing a leaving group, such as chloroacetic acid.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of phenolic ethers and can be modified by a skilled chemist for the specific synthesis of this compound.

Materials:

  • 2-tert-butylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 2-tert-butylphenol in a suitable solvent. Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to deprotonate the phenol and form the sodium or potassium 2-tert-butylphenoxide. Gentle heating may be required to ensure complete reaction.

  • Nucleophilic Substitution: To the solution of the phenoxide, add a solution of chloroacetic acid. The mixture is then typically heated under reflux to drive the SN2 reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then acidified with dilute HCl to protonate the carboxylic acid.

  • Extraction: The aqueous solution is extracted several times with an organic solvent like diethyl ether. The combined organic layers are then washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to obtain the final product of high purity.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2-tert-butylphenol 2-tert-butylphenol Deprotonation Deprotonation 2-tert-butylphenol->Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Chloroacetic Acid Chloroacetic Acid SN2 Reaction SN2 Reaction Chloroacetic Acid->SN2 Reaction Deprotonation->SN2 Reaction Forms Phenoxide Acidification Acidification SN2 Reaction->Acidification Extraction Extraction Acidification->Extraction Crude Product Crude Product Extraction->Crude Product Purification Purification Pure this compound Pure this compound Purification->Pure this compound Crude Product->Purification

Williamson Ether Synthesis Workflow

Analytical Methods

The identity and purity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. The expected chemical shifts can be predicted based on the structure and compared with the experimental data.

Biological Activity and Mechanism of Action

This compound is classified as a synthetic auxin. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.

Plant Growth Regulation

As a synthetic auxin, this compound is expected to mimic the effects of the natural auxin, indole-3-acetic acid (IAA). These effects can include:

  • Cell Elongation: Promoting the elongation of cells in stems and coleoptiles.

  • Rooting: Initiating root formation in cuttings.

  • Apical Dominance: Influencing the growth of lateral buds.

  • Fruit Development: Affecting fruit set and growth.

The bulky tert-butyl group at the ortho position of the phenoxy ring may influence its binding affinity to auxin receptors and its metabolic stability within the plant, potentially leading to altered potency or duration of action compared to other synthetic auxins.

Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. The binding of auxin promotes the interaction of this complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response. It is hypothesized that this compound initiates its biological effects through this pathway.

G Auxin (e.g., 19271-90-0) Auxin (e.g., 19271-90-0) TIR1/AFB Receptor TIR1/AFB Receptor Auxin (e.g., 19271-90-0)->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Part of Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Targets for ubiquitination 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Degraded by ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Represses Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factor->Auxin-Responsive Genes Activates/Represses Transcription Physiological Response Physiological Response Auxin-Responsive Genes->Physiological Response

Hypothesized Auxin Signaling Pathway

Hazards and Safety Information

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

Hazard ClassGHS ClassificationPictogram
Skin Irritation Causes skin irritation (Category 2)GHS07
Eye Irritation Causes serious eye irritation (Category 2A)GHS07
Respiratory Tract Irritation May cause respiratory irritation (Category 3)GHS07

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data:

Conclusion

This compound (CAS 19271-90-0) is a synthetic auxin with potential applications in plant science research and agriculture. This guide has provided a summary of its chemical properties, a general synthesis protocol, analytical methods for its characterization, its likely biological role, and essential safety and handling information. Further research is warranted to fully elucidate its specific biological activity, mechanism of action, and toxicological profile.

References

Potential Research Applications of Synthetic Auxins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic auxins, a class of molecules that mimic the activity of the endogenous plant hormone indole-3-acetic acid (IAA), have been instrumental in advancing our understanding of plant biology and have found widespread application in agriculture and biotechnology. Their ability to modulate plant growth and development with high specificity and potency makes them invaluable tools for both basic research and commercial purposes. This technical guide provides a comprehensive overview of the core research applications of synthetic auxins, with a focus on their mechanisms of action, quantitative effects, and the experimental protocols used to investigate their functions.

Core Research Applications

The research applications of synthetic auxins are diverse, spanning from fundamental plant science to applied agricultural biotechnology.

  • Elucidating Auxin Signaling Pathways: Synthetic auxins have been pivotal in dissecting the molecular mechanisms of auxin perception, signal transduction, and response. Their differential binding affinities for various auxin co-receptors of the TIR1/AFB family allow researchers to probe the specific roles of individual receptor complexes.[1][2][3][4]

  • Probing Plant Developmental Processes: Researchers utilize synthetic auxins to manipulate and study a wide range of developmental processes, including root and shoot architecture, fruit development, and embryogenesis.[5][6][7] The ability to apply these compounds at specific concentrations and developmental stages provides precise control over these processes.

  • Herbicide Development and Action: Many synthetic auxins are potent and selective herbicides, particularly effective against broadleaf weeds in cereal crops.[8] Research in this area focuses on understanding the molecular basis of their herbicidal activity, developing new herbicidal compounds, and managing the evolution of herbicide resistance in weed populations.

  • Agricultural and Horticultural Applications: In agriculture, synthetic auxins are used to improve crop yield and quality. Applications include promoting adventitious root formation in cuttings for vegetative propagation, preventing premature fruit drop, and increasing fruit size.[5][6][7][9]

  • Chemical Genetics and Synthetic Biology: Engineered synthetic auxin-receptor pairs, such as the cvxIAA-ccvTIR1 system, provide powerful tools for the precise spatiotemporal control of auxin signaling. This allows for the investigation of specific developmental and physiological processes without pleiotropic effects from manipulating the endogenous auxin pathway.

Quantitative Data on Synthetic Auxin Activity

The efficacy of synthetic auxins is concentration-dependent and varies between different compounds and plant species. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Synthetic Auxins to TIR1/AFB Co-Receptor Complexes

Synthetic AuxinReceptorAux/IAA ProteinDissociation Constant (Kd) (nM)Reference
IAA (Natural)TIR1IAA717.81 ± 7.81[10]
IAA (Natural)TIR1IAA7 (DII peptide)218.40 ± 25.80[11]
1-NAATIR1IAA7~200 - 800[3]
2,4-DTIR1IAA7~2,000 - 8,000[3]
PicloramAFB5IAA7High Affinity[10]

Table 2: Effects of Synthetic Auxins on Root Elongation in Arabidopsis thaliana

Synthetic AuxinConcentrationEffect on Primary Root ElongationReference
NAA0.01 µMSignificant increase in lateral root density, marginal inhibition of primary root elongation[4]
NAA0.05 µMSignificant increase in lateral root density, stronger inhibition of primary root elongation[4]
NAA0.1 µMInhibition of lateral root formation, strong reduction in primary root elongation[4]
IAA10 nMNo significant effect on root growth[12]
NPA10 µM10-fold decrease in lateral root density

Table 3: Effects of Synthetic Auxins on Fruit Development

Synthetic AuxinCropConcentrationEffectReference
2,4-D'Nova' Mandarin40 mg/LIncreased yield to 50 kg/tree (control: 37 kg/tree ), increased fruit size[9]
NAA'Nova' Mandarin300 mg/L (late spray)Increased yield to 52 kg/tree , reduced fruit splitting to 21%[9]
3,5,6-TPA'Nova' Mandarin15 mg/L (late spray)Increased yield to 52 kg/tree , reduced fruit splitting to 17%[9]
2,4-DPLoquat25 mg/LIncreased final fruit size[13]
3,5,6-TPAApricot ('Ninfa')16 ppmAdvanced ripening, 60% of yield at first picking (control: ~38%)[6]
2,4-D (plus NAA)'Bing' Cherry25 mg/L (2,4-D) + 30 mg/L (NAA)Significant increase in fruit size and total yield[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in synthetic auxin research.

In Vitro Auxin Receptor Binding Assay

This protocol describes a surface plasmon resonance (SPR)-based assay to measure the binding affinity of synthetic auxins to TIR1/AFB-Aux/IAA co-receptor complexes.[1][3][4][14]

Materials:

  • Purified recombinant TIR1/AFB and Aux/IAA proteins

  • Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)

  • SPR instrument (e.g., Biacore) and sensor chips (e.g., streptavidin-coated)

  • Running buffer (e.g., HBS-EP+)

  • Synthetic auxin solutions of known concentrations

  • Control compounds (e.g., IAA, inactive auxin analogs)

Procedure:

  • Immobilize the Biotinylated Aux/IAA Peptide: Inject the biotinylated Aux/IAA degron peptide over the streptavidin-coated sensor chip surface to achieve a stable baseline.

  • Prepare Protein-Auxin Mixtures: In separate vials, prepare mixtures of the purified TIR1/AFB protein with different concentrations of the synthetic auxin to be tested. Also, prepare a control mixture with the protein and running buffer alone (no auxin) and a positive control with a known active auxin like IAA.

  • Injection and Data Acquisition: Inject the protein-auxin mixtures over the sensor chip surface. The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide will cause a change in the refractive index, which is measured in resonance units (RU).

  • Dissociation: After the association phase, inject running buffer to monitor the dissociation of the complex.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Auxin-Mediated Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details a method to quantify the dose-response effect of synthetic auxins on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Growth medium (e.g., 1/2 MS agar plates)

  • Synthetic auxin stock solutions

  • Sterile petri dishes

  • Ruler or digital imaging system for root length measurement

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on agar plates.

  • Vernalization and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod.

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings with similar primary root lengths to new plates containing the growth medium supplemented with a range of concentrations of the synthetic auxin to be tested. Include a control plate with no added auxin.

  • Incubation: Place the plates vertically in the growth chamber to allow for gravitropic root growth.

  • Root Length Measurement: After a defined period (e.g., 3-5 days), measure the length of the primary root from the root-shoot junction to the root tip for each seedling.

  • Data Analysis: Calculate the average root length for each treatment and normalize it to the average root length of the control seedlings. Plot the percentage of root growth inhibition against the logarithm of the synthetic auxin concentration to generate a dose-response curve.

Auxin-Inducible Gene Expression Analysis using RT-qPCR

This protocol outlines the steps to quantify changes in the expression of auxin-responsive genes in response to synthetic auxin treatment.

Materials:

  • Plant material (e.g., seedlings, tissues)

  • Synthetic auxin solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target and reference genes

Procedure:

  • Plant Treatment: Treat the plant material with the synthetic auxin at the desired concentration for a specific duration. Include a mock-treated control.

  • Sample Collection and RNA Extraction: Harvest the treated and control tissues, immediately freeze them in liquid nitrogen, and extract total RNA using a suitable kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, primers for the auxin-responsive target genes, and primers for one or more stably expressed reference genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in the expression of the target genes in the auxin-treated samples relative to the control samples, normalized to the expression of the reference genes.[7][15]

Transient Gene Expression in Plant Protoplasts

This protocol describes a method for transiently expressing genes in plant protoplasts to study auxin signaling pathways.[12][16]

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Enzyme solution (cellulase and macerozyme)

  • Protoplast isolation and washing solutions (e.g., W5 solution)

  • PEG-calcium transfection solution

  • Plasmid DNA (e.g., reporter construct with an auxin-responsive promoter driving a reporter gene like GFP or GUS, and effector constructs expressing signaling components)

  • Synthetic auxin solution

Procedure:

  • Protoplast Isolation: Digest the plant tissue with the enzyme solution to release protoplasts.

  • Protoplast Purification: Purify the protoplasts from cellular debris by filtration and centrifugation.

  • Transfection: Transfect the protoplasts with the plasmid DNA using the PEG-calcium method.

  • Incubation and Treatment: Incubate the transfected protoplasts to allow for gene expression. Treat the protoplasts with the synthetic auxin or a mock solution.

  • Analysis: Analyze the reporter gene expression using appropriate methods (e.g., fluorescence microscopy for GFP, histochemical staining or fluorometric assay for GUS).

  • Data Quantification: Quantify the reporter gene expression levels to assess the activity of the auxin signaling pathway in response to the synthetic auxin and the co-expressed signaling components.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in synthetic auxin research.

Canonical Auxin Signaling Pathway

AuxinSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Synthetic Auxin Synthetic Auxin TIR1/AFB TIR1/AFB Synthetic Auxin->TIR1/AFB Binds to SCF Complex SCF Complex TIR1/AFB->SCF Complex Part of Aux/IAA Aux/IAA 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome Degradation ARF ARF Aux/IAA->ARF Inhibits SCF Complex->Aux/IAA Targets Ub Ubiquitin Ub->Aux/IAA Ubiquitination AuxRE Auxin Response Element ARF->AuxRE Binds to Gene Expression Gene Expression AuxRE->Gene Expression Regulates

Caption: Simplified diagram of the canonical auxin signaling pathway initiated by a synthetic auxin.

Experimental Workflow for Auxin-Inducible Gene Expression Analysis

GeneExpressionWorkflow Plant Material Plant Material Treatment Treatment Plant Material->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction Harvest & Freeze cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Purified RNA RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR cDNA Template Data Analysis Data Analysis RT-qPCR->Data Analysis Ct Values

Caption: Workflow for analyzing auxin-inducible gene expression using RT-qPCR.

Conclusion

Synthetic auxins remain indispensable tools in plant science research and agricultural innovation. Their continued study promises to unveil further intricacies of plant development and to provide novel solutions for enhancing crop productivity and resilience. The methodologies and quantitative data presented in this guide offer a robust framework for researchers and professionals to design and execute experiments aimed at harnessing the full potential of these remarkable molecules.

References

An In-depth Technical Guide to the Synthesis and Reactions of C12H16O3 Isomers: Asarones and Oudenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of prominent isomers of the molecular formula C12H16O3, with a primary focus on α-asarone and β-asarone, and a detailed examination of the biologically active fungal metabolite, oudenone. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of synthetic and biological pathways to support research and development in medicinal chemistry and drug discovery.

Featured Isomers of C12H16O3

The molecular formula C12H16O3 encompasses a variety of isomers with diverse chemical structures and biological activities. This guide will focus on the following key compounds:

  • α-Asarone (trans-2,4,5-trimethoxy-1-propenylbenzene): A phenylpropanoid found in certain plants, notably in the genus Acorus. It is recognized for its neuroprotective, antioxidant, and anticonvulsant properties.[1][2]

  • β-Asarone (cis-2,4,5-trimethoxy-1-propenylbenzene): The cis-isomer of asarone, also a constituent of Acorus calamus.[3][4] It exhibits a range of pharmacological effects but has also raised toxicological concerns, including potential carcinogenicity.[5][6]

  • Oudenone: A fungal metabolite known for its inhibitory activity against the enzyme tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway.[7][8] This makes it a molecule of interest for neurological and cardiovascular research.

Synthesis of C12H16O3 Isomers

This section details established synthetic routes for α-asarone and oudenone, providing step-by-step experimental protocols.

Synthesis of α-Asarone

A common and efficient method for the synthesis of α-asarone involves the dehydrogenation of 2,4,5-trimethoxyphenylpropane. The addition of silica gel has been shown to accelerate the reaction and improve the yield.[1] An alternative route involves the reduction of 1-(2,4,5-trimethoxy)phenyl-1-propanone followed by dehydration.[5][6]

Experimental Protocol: Dehydrogenation of 2,4,5-trimethoxyphenylpropane [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trimethoxyphenylpropane in a suitable dry organic solvent (e.g., benzene).

  • Addition of Reagents: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 to 3.0 molar equivalents) to the solution. To enhance the reaction rate, add a catalytic amount of silica gel (0.2-0.6 g).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the silica gel and precipitated hydroquinone. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield α-asarone.

Quantitative Data for α-Asarone Synthesis

MethodStarting MaterialKey ReagentsYield (%)Reference
Dehydrogenation with DDQ/Silica Gel2,4,5-trimethoxyphenylpropaneDDQ, SiO272[1]
Reduction and Dehydration1-(2,4,5-trimethoxy)phenyl-1-propanoneNaBH4, p-TsOHHigh[5][6]
Synthesis of Oudenone

The synthesis of oudenone can be achieved through the enzymatic cyclization of an open-chain α-diketone precursor. The precursor itself is synthesized in a multi-step process.

Experimental Protocol: Synthesis of Oudenone Precursor and Enzymatic Cyclization [9][10]

Part A: Synthesis of the Open-Chain Precursor

  • Lactol Formation: An anhydrous solution of 3-propyl-δ-valerolactone in THF is cooled to -70°C. A solution of DIBAL-H (2 equivalents) in anhydrous THF is added dropwise. The reaction is stirred at -70°C for 1 hour and then at -20°C for 5 hours to yield 3-propyl-δ-valerolactol.[9]

  • Dithiane Protection: The lactol is reacted with 1,3-propanedithiol in the presence of BF3-etherate in anhydrous CH2Cl2 for 24 hours at room temperature. The crude product is washed with water and aqueous KOH to yield the dithiane derivative.[9]

  • Silyl Ether Formation: The hydroxyl group of the dithiane is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Chain Elongation: The protected dithiane is deprotonated with n-butyllithium at -78°C and then reacted with succinic anhydride to form the open-chain precursor.[9]

Part B: Enzymatic Cyclization

  • Thioester Derivative Formation: The open-chain precursor is converted to its N-acetylcysteamine (NAC) thioester derivative using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).[9]

  • Incubation: The deuterium-labeled NAC thioester derivative is incubated with growing cultures of Oudemansiella radicata.[9][10]

  • Extraction and Purification: The fungal culture is extracted with an organic solvent, and the crude extract is purified by chromatography to yield oudenone.

Synthesis Pathway of α-Asarone

G cluster_0 Dehydrogenation Route cluster_1 Reduction-Dehydration Route 2,4,5-trimethoxyphenylpropane 2,4,5-trimethoxyphenylpropane α-Asarone_dehydro α-Asarone 2,4,5-trimethoxyphenylpropane->α-Asarone_dehydro DDQ, SiO2 Propiophenone 1-(2,4,5-trimethoxy)phenyl-1-propanone Alcohol 1-(2,4,5-trimethoxy)phenyl-1-propanol Propiophenone->Alcohol NaBH4 α-Asarone_reduc α-Asarone Alcohol->α-Asarone_reduc p-TsOH G β-Asarone β-Asarone Phase_I Phase I Metabolism (O-demethylation, Epoxidation) β-Asarone->Phase_I Asarone_Diols erythro- and threo-Asarone Diols Phase_I->Asarone_Diols Phase_II Phase II Metabolism (Glucuronidation) Asarone_Diols->Phase_II Glucuronide_Conjugates Asarone Diol Glucuronide Conjugates Phase_II->Glucuronide_Conjugates Excretion Excretion Glucuronide_Conjugates->Excretion L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) Oudenone Oudenone Oudenone->Tyrosine_Hydroxylase Inhibition

References

Methodological & Application

Application Notes and Protocols for the Proteomic Analysis of (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific proteomics data or established protocols for the direct use of (2-Tert-butylphenoxy)acetic acid. Therefore, this document provides a generalized framework based on established methodologies for the proteomic analysis of small molecules. The experimental parameters provided are illustrative and should be optimized for specific experimental systems.

Introduction

This compound is a chemical compound for which the biological targets and mechanism of action are not extensively characterized in publicly available literature.[1][2][3] Proteomics offers a powerful and unbiased approach to elucidate the molecular targets of such small molecules and to understand their impact on cellular protein networks. This application note outlines two primary proteomic workflows that can be employed to investigate the biological activity of this compound:

  • Target Identification using Chemical Proteomics: To identify the direct binding partners of the compound.

  • Quantitative Proteomics: To analyze changes in the proteome in response to treatment with the compound, revealing downstream effects and potential mechanisms of action.

Target Identification using Affinity-Based Chemical Proteomics

This approach aims to isolate and identify the specific proteins that physically interact with this compound. A common strategy involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Workflow

The overall workflow for affinity-based target identification is depicted below.

G cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize affinity probe of This compound B Immobilize probe onto solid support (e.g., beads) A->B C Prepare cell lysate D Incubate lysate with immobilized probe C->D E Wash to remove non-specific binders D->E F Elute bound proteins E->F G Protein digestion (e.g., with trypsin) F->G H LC-MS/MS analysis G->H I Database search and protein identification H->I G cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis A Culture cells B Treat with this compound (experimental group) A->B C Treat with vehicle (control group) A->C D Harvest cells and extract proteins B->D C->D E Protein digestion (e.g., with trypsin) D->E F Peptide labeling (optional, e.g., TMT) E->F G LC-MS/MS analysis F->G H Protein identification and quantification G->H I Bioinformatics analysis (pathway, network analysis) H->I G compound This compound receptor Receptor compound->receptor ? RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription response Cellular Response (e.g., Proliferation, Differentiation) transcription->response

References

Application of (2-Tert-butylphenoxy)acetic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(2-Tert-butylphenoxy)acetic acid is a synthetic auxin analog belonging to the phenoxyacetic acid class of compounds. These compounds are known for their herbicidal and plant growth regulatory properties. This document provides detailed application notes and protocols for the evaluation of this compound in agrochemical formulations. It is intended for researchers, scientists, and professionals involved in the development of new agrochemicals. The protocols described herein cover greenhouse and field evaluation methodologies, and data presentation guidelines. Due to the limited publicly available data on the specific herbicidal efficacy of this compound, representative data from the well-studied phenoxyacetic acid herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is utilized for illustrative purposes. The underlying principles and experimental designs are broadly applicable to the evaluation of novel phenoxyacetic acid derivatives.

Introduction

Phenoxyacetic acid derivatives have been a cornerstone of chemical weed control since the development of 2,4-D in the 1940s.[1] These compounds act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] At herbicidal concentrations, they disrupt normal plant growth processes in susceptible species, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[2] this compound is an intermediate in the synthesis of more complex herbicides and plant growth regulators.[3] Its structure suggests that it likely functions by mimicking natural plant hormones.[3] The evaluation of such compounds for agrochemical use requires systematic testing of their biological activity and crop safety.

The primary mode of action for auxin-mimicking herbicides involves their binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).[4] This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes.[4] The resulting overstimulation of these pathways in susceptible dicotyledonous plants leads to the characteristic herbicidal effects.[1][2]

Data Presentation

Effective evaluation of a potential herbicide requires the collection and clear presentation of quantitative data. The following tables provide a template for summarizing key efficacy and selectivity data.

Table 1: Herbicidal Efficacy of a Representative Phenoxyacetic Acid Herbicide (2,4-D) on Various Weed Species

Weed Species (Common Name)Weed Species (Scientific Name)Growth Stage at ApplicationGR₅₀ (g a.i./ha)¹95% Confidence Interval
Common LambsquartersChenopodium album2-4 leaf5045-55
VelvetleafAbutilon theophrasti2-4 leaf7568-82
Common CockleburXanthium strumarium2-4 leaf4036-44
Palmer AmaranthAmaranthus palmeri2-4 leaf120110-130
Barnyardgrass (Resistant)Echinochloa crus-galli2-4 leaf> 1000N/A

¹GR₅₀ (Growth Reduction 50%) is the herbicide dose that causes a 50% reduction in plant biomass compared to an untreated control. Data is hypothetical and for illustrative purposes.

Table 2: Crop Selectivity of a Representative Phenoxyacetic Acid Herbicide (2,4-D)

Crop SpeciesCrop VarietyGrowth Stage at ApplicationInjury Rating (%) at 2x Rate¹Yield Reduction (%) at 2x Rate¹
MaizeDKC62-89V4-V6< 5< 2
WheatSY MonumentFeekes 4-6< 5< 1
Soybean (Non-tolerant)Asgrow AG3334V2-V380-100> 90
Tomato (Susceptible)Better Boy4-6 true leaves90-100> 95

¹The 2x rate is twice the anticipated effective use rate for weed control. Injury ratings are visual assessments of phytotoxicity. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Greenhouse Efficacy and Selectivity Bioassay

Objective: To determine the dose-response relationship of this compound on target weed species and assess its selectivity on key crops under controlled environmental conditions.

Materials:

  • Technical grade this compound (>95% purity)

  • Inert solvent (e.g., acetone) and surfactant (e.g., non-ionic surfactant at 0.25% v/v)

  • Seeds of target weed and crop species

  • Pots (10-15 cm diameter) filled with a standardized greenhouse potting medium

  • Controlled environment greenhouse or growth chamber (25/18°C day/night temperature, 16-hour photoperiod)

  • Laboratory spray chamber with a flat-fan nozzle

Procedure:

  • Plant Propagation: Sow seeds of each test species in pots. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow plants to the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to achieve a logarithmic range of application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha). Include a surfactant in the final spray solution.

  • Herbicide Application: Apply the herbicide treatments using a laboratory spray chamber to ensure uniform coverage.[5] Include an untreated control (sprayed with solvent and surfactant only).

  • Experimental Design: Replicate each treatment at least four times in a completely randomized design.

  • Data Collection:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete plant death).[6]

    • At 21 DAT, harvest the above-ground biomass of all plants in each pot.[5]

    • Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a non-linear regression analysis to determine the GR₅₀ value for each species.

Field Trial Protocol

Objective: To evaluate the efficacy and crop safety of a formulated product containing this compound under real-world agricultural conditions.

Materials:

  • Formulated this compound product (e.g., emulsifiable concentrate)

  • Field plot sprayer calibrated to deliver a known spray volume

  • Field site with a natural or seeded infestation of target weeds

  • Crop to be tested for tolerance

  • Data collection tools (e.g., quadrat for biomass, yield monitoring equipment)

Procedure:

  • Site Selection and Plot Layout: Choose a field site representative of the target use area. Design the experiment using a randomized complete block design with at least four replications.[7] Plot sizes should be adequate for representative sampling (e.g., 3m x 10m).

  • Application: Apply the formulated product at several rates, including the anticipated 1x use rate and a 2x rate to assess crop safety.[8] Include an untreated control and a commercial standard herbicide for comparison. Apply at the appropriate crop and weed growth stage.

  • Data Collection:

    • Weed Control: At 14, 28, and 56 DAT, visually rate weed control for each species on a 0-100% scale. At 28 DAT, collect weed biomass from a defined area (e.g., 1m²) within each plot.

    • Crop Injury: Visually assess crop injury at 7, 14, and 28 DAT.

    • Crop Yield: At crop maturity, harvest the center of each plot and determine the yield.[7]

  • Data Analysis: Use analysis of variance (ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for auxin-mimicking herbicides and a typical experimental workflow for evaluating a new herbicidal compound.

AuxinSignaling Auxin Synthetic Auxin (this compound) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Genes Auxin-Responsive Genes ARF->Genes activates transcription Growth Uncontrolled Growth & Plant Death Genes->Growth leads to HerbicideWorkflow Synthesis Compound Synthesis (this compound) Greenhouse Greenhouse Bioassay (Dose-Response & Selectivity) Synthesis->Greenhouse Toxicology Toxicology & Environmental Fate Studies Synthesis->Toxicology Formulation Formulation Development Greenhouse->Formulation Field Field Trials (Efficacy & Crop Safety) Formulation->Field Registration Regulatory Submission & Registration Field->Registration Toxicology->Registration

References

Application Notes and Protocols: (2-Tert-butylphenoxy)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Tert-butylphenoxy)acetic acid is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of the bulky and lipophilic 2-tert-butylphenoxyacetyl moiety into a target molecule. Its derivatives have shown potential in agrochemical and pharmaceutical applications, including as herbicides and as scaffolds for selective COX-2 inhibitors. The presence of the tert-butyl group can enhance the metabolic stability and modify the pharmacokinetic properties of the final compound.

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, most notably the formation of esters and amides. A common and efficient strategy to facilitate these reactions is the conversion of the carboxylic acid to the more reactive acid chloride. This activated intermediate readily reacts with a wide range of nucleophiles, such as alcohols and amines, to form the corresponding ester or amide derivatives.

Key Applications:

  • Intermediate for Agrochemicals: The structural similarity of phenoxyacetic acids to plant auxins makes them valuable intermediates in the development of herbicides.[1]

  • Scaffold for Pharmaceutical Ingredients: Phenoxyacetic acid derivatives are being investigated for various pharmacological activities, including as anti-inflammatory agents through the inhibition of COX-2.

  • Building Block for Complex Molecules: The 2-tert-butylphenoxyacetyl group can be incorporated into larger molecules to modulate their physical and biological properties.

Data Summary of a Representative Two-Step Synthesis

The following table outlines the key quantitative data for a representative two-step synthesis involving the conversion of this compound to its acid chloride, followed by amidation.

StepReactionKey ReagentsSolventTemperatureTimeYield
1Acid Chloride FormationThionyl chlorideNone (neat)Reflux3 hHigh (used crude)
2AmidationAniline, PyridineTetrahydrofuran0 °C to Room Temp.4 hGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of (2-Tert-butylphenoxy)acetyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (2.0-5.0 eq) to the flask. The reaction should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 3 hours, or until the evolution of HCl gas ceases.

  • After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude (2-tert-butylphenoxy)acetyl chloride, typically a brown oil, can be used in the subsequent step without further purification.[1]

Protocol 2: Synthesis of N-phenyl-2-(2-tert-butylphenoxy)acetamide

This protocol details the reaction of (2-tert-butylphenoxy)acetyl chloride with aniline to form the corresponding amide.

Materials:

  • (2-Tert-butylphenoxy)acetyl chloride (crude from Protocol 1)

  • Aniline

  • Pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous tetrahydrofuran at 0 °C (ice bath).[1]

  • Stir the solution for 30 minutes.

  • Slowly add a solution of crude (2-tert-butylphenoxy)acetyl chloride (1.2 eq) in anhydrous tetrahydrofuran to the reaction mixture dropwise over 5 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the mixture with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-phenyl-2-(2-tert-butylphenoxy)acetamide.

Visualizations

Synthesis_Workflow Reagent1 This compound Intermediate (2-Tert-butylphenoxy)acetyl chloride Reagent1->Intermediate SOCl2, Reflux Product N-Aryl-(2-tert-butylphenoxy)acetamide Intermediate->Product Amine, Pyridine, THF

Caption: Synthetic workflow for the preparation of N-Aryl-(2-tert-butylphenoxy)acetamide.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic attack of the carboxylic acid cluster_step2 Step 2: Formation of the acyl chlorosulfite cluster_step3 Step 3: Nucleophilic attack by chloride cluster_step4 Step 4: Elimination of SO2 and chloride CarboxylicAcid R-COOH ThionylChloride S(O)Cl2 CarboxylicAcid->ThionylChloride Intermediate1 R-COO(S(O)Cl)H+ + Cl- ThionylChloride->Intermediate1 Intermediate1_node R-COO(S(O)Cl)H+ + Cl- AcylChlorosulfite R-C(O)O-S(O)Cl + HCl Intermediate1_node->AcylChlorosulfite AcylChlorosulfite_node R-C(O)O-S(O)Cl Chloride Cl- AcylChlorosulfite_node->Chloride Intermediate2 Tetrahedral Intermediate Chloride->Intermediate2 Intermediate2_node Tetrahedral Intermediate AcidChloride R-COCl + SO2 + Cl- Intermediate2_node->AcidChloride

Caption: Mechanism of acid chloride formation using thionyl chloride.

References

Analytical methods for quantifying (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An overview of established and emergent analytical methodologies for the precise quantification of (2-Tert-butylphenoxy)acetic acid is presented for researchers, scientists, and professionals in drug development. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing a framework for robust method development and validation.

Introduction to this compound Quantification

This compound is a chemical compound whose quantification is essential in various fields, including environmental monitoring and pharmaceutical development. Its structural similarity to phenoxy acid herbicides and other industrial compounds necessitates reliable and sensitive analytical methods to determine its concentration in diverse matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Application Note 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying trace amounts of this compound in complex biological matrices like plasma or urine. The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

This protocol is a representative method and should be validated for specific applications.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen biological samples (e.g., human plasma) on ice.

    • Aliquot 100 µL of the sample into a clean microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) solution. A structurally similar compound not present in the blank matrix, such as 4-tert-Butylphenoxyacetic acid, can be used.[1]

    • Add 300 µL of cold acetonitrile to precipitate proteins.[2]

    • Vortex the tubes for 1 minute to ensure complete mixing.[2]

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[2]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Agilent 1260 Infinity II or Waters I-Class UPLC.[3]

    • Mass Spectrometer: Waters Xevo TQS micro or Thermo Scientific TSQ Quantum.[4][5]

    • Column: A reversed-phase column such as Acquity HSS T3 C18 (100x2.1mm, 1.7µm) is suitable.[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.45 mL/min.[3]

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 98% B over 4.5 min, hold for 1 min, and then re-equilibrate.[3]

    • Injection Volume: 5 µL.[2]

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the selected internal standard.

Data Presentation

The performance of an LC-MS/MS method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for bioanalytical methods.

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)S/N ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV1 ng/mL
AccuracyWithin ±15% of nominal value (±20% at LLOQ)95-105%
Precision (CV%)≤ 15% (≤ 20% at LLOQ)<10%
RecoveryConsistent, precise, and reproducible>85%

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Process Integrate Peaks Detect->Process Quantify Quantification using Calibration Curve Process->Quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

This protocol is based on methods for similar phenoxy acid compounds and requires optimization and validation.[6][7]

  • Sample Preparation (Extraction and Derivatization):

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of aqueous sample (e.g., urine), add an internal standard.

      • Acidify the sample to pH < 2 with concentrated HCl.

      • Extract the analyte three times with 3 mL of ethyl acetate.[8]

      • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatization:

      • The carboxylic acid group must be derivatized. A common method is esterification or silylation.[7][9]

      • Pentafluorobenzylation: Reconstitute the dried extract in a solution containing pentafluorobenzyl bromide (PFBBr) and a phase-transfer catalyst in a suitable solvent.[6] Heat the mixture (e.g., 60°C for 1 hour) to form the PFB ester.

      • Silylation: Alternatively, react the dried extract with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]

    • After derivatization, the sample is reconstituted in a solvent like hexane for injection.[8]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC system or equivalent.

    • Mass Spectrometer: Mass selective detector (MSD).

    • Column: A non-polar capillary column, such as an HP-1 (polydimethylsiloxane), is typically used.[7]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize for separation, e.g., start at 60°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.

    • MS Mode: Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[6]

Data Presentation

The performance of a GC-MS method should be thoroughly validated. The table below shows typical quantitative parameters for the analysis of phenoxy acids.

ParameterExample ValueReference
Detection Limit (GC-ECD)0.05-0.10 µg/mL[6]
Detection Limit (GC-MS Full Scan)0.13-0.25 µg/mL[6]
Detection Limit (GC-MS SIM)10 ng/mL[6]
Linearity (r²)≥ 0.99Assumed
Recovery>90%[7][9]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Urine) Acidify Acidify Sample (pH < 2) Sample->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Derivatization (e.g., Pentafluorobenzylation) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Process Integrate Target Ion Peaks Detect->Process Quantify Quantification via Internal Standard Process->Quantify

Caption: Workflow for GC-MS quantification of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of (2-Tert-butylphenoxy)acetic acid

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid derivatives are a class of compounds widely used as herbicides and pharmaceuticals.[1] Their analysis is crucial for environmental monitoring, food safety, and in the development of new therapeutic agents. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation, identification, and quantification of these compounds.[2][3] Due to the polar nature and low volatility of many phenoxyacetic acids, derivatization is a critical step to convert them into more volatile and thermally stable forms suitable for GC analysis.[4][5][6][7]

This document provides detailed application notes and protocols for the GC analysis of phenoxyacetic acid derivatives, covering sample preparation, common derivatization techniques, and typical GC-MS operating conditions.

Experimental Workflow

The general workflow for the analysis of phenoxyacetic acid derivatives by gas chromatography is depicted below. The process begins with sample collection and preparation, which includes extraction of the analytes from the matrix. This is followed by a crucial derivatization step to enhance the volatility of the target compounds. The derivatized sample is then injected into the GC-MS system for separation and detection. The final step involves data analysis and quantification.

Experimental Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (Water, Soil, Tissue) Extraction Analyte Extraction (LLE, SPE) Sample->Extraction Derivatization Chemical Derivatization (e.g., Methylation, Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis

Caption: General workflow for the GC-MS analysis of phenoxyacetic acid derivatives.

Experimental Protocols

Protocol 1: Methylation for GC-MS Analysis of Phenoxyacetic Acid Herbicides in Water and Soil

This protocol is adapted from methods used for the analysis of common phenoxyacetic acid herbicides like 2,4-D and 2,4,5-T.[8] Methylation converts the carboxylic acid group to a less polar methyl ester.

1. Sample Preparation (Water Samples)

  • Extraction: Take 500 mL of the water sample and extract it twice with 60 mL of methylene chloride.[9]

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water.[9]

  • Concentration: Evaporate the extract to dryness using a gentle stream of nitrogen.[9]

2. Sample Preparation (Soil Samples)

  • Extraction: Mix 50 grams of soil with 50 grams of sodium sulfate. Sonicate for 15 minutes with 100 mL of methylene chloride.[9]

  • Drying and Concentration: Dry the methylene chloride extract with sodium sulfate and evaporate to dryness under nitrogen.[9]

3. Derivatization

  • To the dried extract, add 10% H2SO4 in methanol.[8]

  • Heat the mixture at 80°C for 30 minutes to form the corresponding methyl esters.[8]

  • Simultaneously extract the formed methyl esters with petroleum ether.[8]

  • The petroleum ether layer is then collected for GC-MS analysis.

4. GC-MS Conditions

ParameterSetting
GC System TRACE GC Ultra or equivalent[9]
Column Restek Rtx™-5; 0.18 mm ID x 40 m; 0.2 µm film thickness[9]
Injector Splitless mode at 250°C[9]
Oven Program 100°C (hold 1 min), then 10°C/min to 300°C (hold 4 min)[9]
Carrier Gas Helium at 1.5 mL/min[9]
MS System PolarisQ Ion Trap or equivalent[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Ion Source Temp. 250°C[9]
Acquisition Mode MS/MS for enhanced selectivity[9]
Protocol 2: Silylation for GC-MS-MS Analysis of Phenoxyacetic Acid Metabolites in Biological Fluids

This protocol is suitable for the analysis of phenoxyacetic acid and its hydroxylated metabolites in samples like urine and blood.[10] Silylation replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[6]

1. Sample Preparation (Urine)

  • Enzymatic Hydrolysis: Perform enzymatic hydrolysis on the urine samples to deconjugate metabolites.[10]

  • Extraction: Follow with liquid-liquid extraction.[10]

2. Sample Preparation (Blood)

  • Protein Precipitation: Precipitate proteins from the blood sample.[10]

  • Extraction: Proceed with liquid-liquid extraction of the supernatant.[10]

3. Derivatization

  • Evaporate the extract to dryness.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine as a catalyst.[11]

  • Vortex for 1 minute to ensure complete dissolution.[11]

  • Heat the mixture at 70°C for 60 minutes.[11]

  • Cool to room temperature before GC-MS injection.[11]

4. GC-MS/MS Conditions

ParameterSetting
GC System Gas chromatograph with tandem mass spectrometer (GC-MS/MS)[10]
Column Capillary column suitable for semi-volatile compounds
Injector Splitless injection
Oven Program Temperature-programmed to separate the silylated analytes[10]
Carrier Gas Helium
MS System Tandem mass spectrometer[10]
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC analysis of various phenoxyacetic acid derivatives from different studies.

AnalyteMatrixDerivatization MethodDetection MethodLODLOQRecovery (%)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)Urine/SerumPentafluorobenzylationGC-MS (SIM)10 ng/mL--[12]
Phenoxyacetic acid (PhAA)UrineSilylationGC-MS/MS-0.5-6.1 µg/L-[10]
4-Hydroxyphenoxyacetic acid (4-OH-PhAA)UrineSilylationGC-MS/MS-0.5-6.1 µg/L-[10]
Phenoxyacetic acid (PhAA)BloodSilylationGC-MS/MS-2.0-3.9 µg/L-[10]
2,4-Dichlorophenoxyacetic acid (2,4-D)Frog/Fish TissueMethylationGC-MS (SIM)1.0 µg/kg--[8]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Frog/Fish TissueMethylationGC-MS (SIM)0.5 µg/kg--[8]
Chlorophenoxy acids (various)Surface WaterMethylationGC-MS10-60 ng/L--

LOD: Limit of Detection; LOQ: Limit of Quantification; SIM: Selected Ion Monitoring.

Biological Pathway: Mode of Action of Phenoxyacetic Acid Herbicides

Phenoxyacetic acid herbicides act as synthetic auxins, mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[1] This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf plants.[9] The diagram below illustrates this mode of action.

Herbicide Mode of Action cluster_herbicide Herbicide Action cluster_cellular Cellular Response cluster_plant Plant-Level Effect Herbicide Phenoxyacetic Acid (e.g., 2,4-D) Receptor Auxin Receptor Binding Herbicide->Receptor Mimics IAA Gene_Expression Altered Gene Expression Receptor->Gene_Expression Protein_Synth Uncontrolled Protein Synthesis Gene_Expression->Protein_Synth Cell_Growth Abnormal Cell Division & Elongation Protein_Synth->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death Leads to

Caption: Mode of action of phenoxyacetic acid herbicides as synthetic auxins.

Conclusion

The gas chromatographic analysis of phenoxyacetic acid derivatives is a well-established and robust methodology. The choice of sample preparation and derivatization technique is critical and depends on the specific analytes of interest and the sample matrix. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals for the successful analysis of this important class of compounds.

References

Preparation of Stock Solutions for (2-Tert-butylphenoxy)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of (2-Tert-butylphenoxy)acetic acid, a compound of interest in various research fields, including proteomics and as a synthetic auxin.[1] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. The following sections detail the necessary materials, equipment, and step-by-step procedures for preparing stock solutions in common organic solvents and aqueous media. Safety precautions and storage recommendations are also provided.

Compound Information

It is essential to begin with accurate information about the compound to ensure correct concentration calculations.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [2][3]
Appearance White to off-white solid/powder
CAS Number 19271-90-0[4]

Solubility

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol SolubleAn alternative organic solvent, particularly for applications where DMSO may interfere with the experimental system.
Methanol SolubleOften used in the synthesis and purification of phenoxyacetic acid derivatives.[5][6]
Water Poorly solubleSolubility can be increased by adjusting the pH to the alkaline range (e.g., using NaOH) to form the more soluble carboxylate salt.[7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (MW: 208.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 208.25 g/mol = 0.20825 mg. For practical purposes and accuracy, it is recommended to prepare a larger volume (e.g., 10 mL), which would require 2.08 mg.

  • Weigh the compound: Carefully weigh out the calculated amount of this compound using an analytical balance and transfer it to a suitable container (e.g., a 15 mL conical tube or an amber vial).

  • Add solvent: Add the desired volume of DMSO to the container with the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of a 10 mM Stock Solution in Ethanol

This protocol outlines the preparation of a 10 mM stock solution using ethanol as the solvent.

Materials:

  • This compound (MW: 208.25 g/mol )

  • Absolute Ethanol (≥99.5%)

  • Analytical balance

  • Volumetric flask or conical tube

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: As in the previous protocol, calculate the mass of the compound needed for your desired volume of a 10 mM solution. For 10 mL, this is 2.08 mg.

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it into a volumetric flask or conical tube.

  • Add solvent: Add a small amount of ethanol to the flask to dissolve the compound.

  • Dissolve the compound: Gently swirl or vortex the mixture until the solid is fully dissolved.

  • Bring to final volume: Once dissolved, add ethanol to reach the final desired volume.

  • Storage: Store the ethanolic stock solution at -20°C.

Preparation of an Aqueous Solution for Biological Assays

For applications such as plant tissue culture, an aqueous solution is often required.[8][9] Due to the poor water solubility of this compound, a pH adjustment is necessary.

Materials:

  • This compound (MW: 208.25 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, deionized, or distilled water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the compound: Weigh the desired amount of this compound and place it in a beaker or flask.

  • Initial suspension: Add a small volume of water to create a suspension.

  • Adjust pH: While stirring, add 1 M NaOH dropwise to the suspension. The carboxylic acid group will be deprotonated to form the more water-soluble sodium salt. Monitor the pH and continue adding NaOH until the compound is completely dissolved. The final pH will likely be in the alkaline range.

  • Final volume and pH adjustment: Once dissolved, transfer the solution to a volumetric flask and add water to the final volume. If necessary, adjust the final pH of the solution with dilute HCl or NaOH, depending on the requirements of your experiment.

  • Sterilization: For sterile applications, the solution should be filter-sterilized through a 0.22 µm filter.

  • Storage: Store the aqueous solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in preparing stock solutions of this compound.

G Workflow for Preparing an Organic Stock Solution cluster_0 Preparation cluster_1 Storage A Calculate Mass of Compound B Weigh Compound A->B Based on desired concentration and volume C Add Organic Solvent (e.g., DMSO, Ethanol) B->C D Vortex/Mix to Dissolve C->D Ensure complete dissolution E Aliquot into Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing an organic stock solution.

G Workflow for Preparing an Aqueous Solution cluster_0 Solubilization cluster_1 Finalization & Storage A Weigh Compound B Suspend in Water A->B C Add NaOH (dropwise) to Dissolve B->C Monitor pH D Adjust to Final Volume with Water C->D E Adjust Final pH (if necessary) D->E F Filter Sterilize (0.22 µm) E->F For sterile applications G Store at 4°C or -20°C E->G For non-sterile applications F->G

Caption: Workflow for preparing an aqueous solution.

References

Application Notes and Protocols for (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of (2-Tert-butylphenoxy)acetic acid. The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research purposes.

Chemical and Physical Properties

This compound is a solid, white crystalline powder. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.26 g/mol [2]
Physical Form Solid[2]
Appearance White crystals or powder[3]
Melting Point 92.0-98.0 °C[3]
Purity 95%[2]

Safety and Hazard Information

This compound is classified as an irritant. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[2]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[2]

Handling and Storage

Proper handling and storage are crucial for the safety of laboratory personnel and to maintain the chemical's stability.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical-resistant Gloves lab_coat->gloves Don goggles Safety Goggles gloves->goggles Don face_shield Face Shield (if splash risk) goggles->face_shield Assess Splash Risk respirator N95 Dust Mask (for powders) face_shield->respirator Assess Powder Exposure handling Handle Chemical respirator->handling start Before Handling start->lab_coat Don end Handling Complete handling->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

3.2. Storage Conditions

To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Room temperature.[2][4]

  • Atmosphere: Sealed in a dry environment.[2][4]

  • Container: Keep container tightly closed in a dry and well-ventilated place.[5]

  • Incompatibilities: Store away from oxidizing agents, strong acids, or bases.[6]

Experimental Protocols

Due to the limited publicly available information on specific biological experiments involving this compound, a general protocol for the preparation of a stock solution is provided below. This is a fundamental procedure for most research applications.

4.1. Protocol: Preparation of a Stock Solution

This protocol outlines the steps to prepare a stock solution of a specified concentration.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage calculate Calculate Mass of Compound for desired concentration and volume weigh Weigh this compound in a chemical fume hood calculate->weigh add_solvent Add appropriate solvent (e.g., DMSO, Ethanol) to the compound weigh->add_solvent vortex Vortex or sonicate until fully dissolved add_solvent->vortex qs Add solvent to final volume vortex->qs aliquot Aliquot into smaller volumes qs->aliquot store Store at appropriate temperature (e.g., -20°C or -80°C) aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Methodology:

  • Calculation: Determine the required mass of this compound based on the desired final concentration and volume of the stock solution.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound using an analytical balance.

  • Dissolution: Transfer the weighed compound to an appropriate sterile container (e.g., a conical tube). Add a portion of the desired solvent (e.g., DMSO, ethanol) and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Final Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at an appropriate temperature, typically -20°C or -80°C, in tightly sealed containers.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]

Spill and Disposal Procedures

6.1. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

  • Environmental Precautions: Should not be released into the environment.[5]

6.2. Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Applications in Research

This compound is utilized in research settings, particularly in the study of synthetic auxins and their effects on plant physiology and development.[7] Its application in agriculture can aid in enhancing crop yield and managing vegetation.[7]

References

Application Notes and Protocols: Tert-butyl Phenolic Compounds as Antioxidants and Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenolic compounds are a significant class of synthetic antioxidants widely employed across various industries to inhibit oxidative degradation.[1][2] Their primary function is to act as stabilizers and protectants in a vast array of consumer and industrial products, including food packaging, adhesives, lubricants, plastics, cosmetics, and pharmaceuticals.[1][3] The molecular structure of these compounds, characterized by a hydroxyl group attached to a benzene ring and one or more bulky tert-butyl groups, is key to their antioxidant efficacy.[1] The phenol group can donate a hydrogen atom to neutralize free radicals, while the sterically hindering tert-butyl groups enhance the stability of the resulting phenoxy radical, preventing it from initiating further oxidation.[1][4] This document provides detailed application notes, experimental protocols for evaluating antioxidant activity, and a summary of quantitative data for commonly used tert-butyl phenolic compounds.

Common Tert-butyl Phenolic Antioxidants and Their Applications

Several tert-butyl phenolic compounds are commercially significant. Their applications are widespread and critical for product stability and longevity.

  • Butylated Hydroxytoluene (BHT) : BHT is a widely used antioxidant in foods containing fats and oils, pharmaceuticals, petroleum products, and rubber.[5] It effectively prevents rancidity, thereby extending the shelf life of processed foods.[6][7] BHT is often added to packaging materials, from where it can migrate into the food to provide protection.[7]

  • Tert-butylhydroquinone (TBHQ) : TBHQ is a highly effective antioxidant for preserving unsaturated vegetable oils and many edible animal fats.[8] It is particularly advantageous as it does not cause discoloration in the presence of iron and does not alter the flavor or odor of the product to which it is added.[8] It is commonly found in fried foods, nuts, crackers, and instant noodles.[9]

  • 2,4-Di-tert-butylphenol (2,4-DTBP) : This compound is a versatile intermediate used in the synthesis of other antioxidants and UV stabilizers.[10] It is crucial for the stabilization of polymers like polypropylene, polyethylene, and polystyrene, protecting them from degradation caused by heat, light, and oxidation.[10]

  • 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) : The highly sterically hindered nature of 2,4,6-TTBP makes it an exceptionally effective radical scavenger.[4] It is particularly beneficial in the rubber industry, where it enhances the thermal and oxidative stability of natural and synthetic rubbers, leading to improved longevity and performance of rubber components.[4]

  • Para-tert-butylphenol (PTBP) : PTBP is an important intermediate in organic synthesis and is used in the production of alkyd and polycarbonate resins, as a stabilizer for PVC, and as an antioxidant in rubber and lubricating oils.[11][12]

Mechanism of Action

The antioxidant mechanism of tert-butyl phenolic compounds primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus terminating the oxidative chain reaction. The bulky tert-butyl groups play a crucial role in stabilizing the resulting phenoxy radical, preventing it from initiating new oxidation chains.

G cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Phenolic_Antioxidant Tert-butyl Phenolic Antioxidant (ArOH) Free_Radical->Phenolic_Antioxidant attacks Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenolic_Antioxidant->Phenoxy_Radical donates H• Neutralized_Molecule Neutralized Molecule (RH) Phenolic_Antioxidant->Neutralized_Molecule neutralizes

Quantitative Data Summary

The following table summarizes key properties and regulatory limits for common tert-butyl phenolic antioxidants.

CompoundCommon AbbreviationMolecular FormulaMolar Mass ( g/mol )Common ApplicationsRegulatory Limits (in food)
Butylated HydroxytolueneBHTC₁₅H₂₄O220.35Food preservative (fats, oils, cereals), cosmetics, pharmaceuticals, rubber, petroleum products.[5][6][7][13]Varies by country and food product, generally up to 200 ppm.
Tert-butylhydroquinoneTBHQC₁₀H₁₄O₂166.22Food preservative (oils, fats, fried foods), cosmetics, pharmaceuticals.[9][14][15]Up to 0.02% (200 mg/kg) of the oil or fat content.[8]
2,4-Di-tert-butylphenol2,4-DTBPC₁₄H₂₂O206.32Intermediate for antioxidants and UV stabilizers for plastics and rubber.[10][16]Not typically used directly in food.
2,4,6-Tri-tert-butylphenol2,4,6-TTBPC₁₈H₃₀O262.43Antioxidant for rubber, plastics, and industrial fluids.[4]Not typically used directly in food.
Para-tert-butylphenolPTBPC₁₀H₁₄O150.22Production of resins (epoxy, polycarbonate, phenolic), PVC stabilizer, antioxidant in oils.[11][12]Not typically used directly in food.

Experimental Protocols for Evaluating Antioxidant Activity

Several in vitro assays are commonly used to determine the antioxidant capacity of phenolic compounds. Below are detailed protocols for three widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This neutralization of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically.[17]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.[17]

    • Test Samples: Prepare a stock solution of the tert-butyl phenolic compound in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from this stock.

    • Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid (e.g., 1-100 µg/mL).[17]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample or standard at various concentrations into the wells of a 96-well plate.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

G A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17] Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[17]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[17]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[17]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 4-30 minutes.[17]

    • Measure the absorbance at 593 nm.[17]

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Mechanisms and Signaling Pathways

Tert-butyl phenolic compounds can also exert their effects through cellular mechanisms. For instance, TBHQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][14] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, thereby protecting cells against oxidative damage.

G TBHQ TBHQ Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) TBHQ->Nrf2_Keap1 disrupts Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nucleus Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_nucleus Nrf2 translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes activates

Safety and Regulatory Considerations

While tert-butyl phenolic compounds are effective antioxidants, their use is regulated due to potential health concerns at high doses.[13][14] For instance, the FDA and EFSA have set upper limits for the concentration of TBHQ in food products.[8] Some studies have suggested that certain tert-butylated phenols may have endocrine-disrupting properties or other toxic effects, highlighting the importance of adhering to regulatory guidelines and conducting thorough safety assessments in drug development and other applications.[1][2]

Conclusion

Tert-butyl phenolic compounds are indispensable antioxidants and stabilizers in a multitude of industrial and consumer products. Their efficacy is rooted in their unique chemical structure that allows for efficient free radical scavenging. Understanding their mechanism of action, having access to reliable quantitative data, and employing standardized experimental protocols for activity evaluation are crucial for researchers, scientists, and drug development professionals. While these compounds offer significant benefits in preserving product quality and extending shelf life, it is imperative to consider their safety profiles and adhere to regulatory standards.

References

Synthesis of Pharmaceuticals Using Tert-Butyl Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group is a cornerstone in modern pharmaceutical synthesis, primarily utilized as a versatile protecting group and a key structural component in active pharmaceutical ingredients (APIs). Its steric bulk provides effective protection for various functional groups, including amines, carboxylic acids, and alcohols, preventing unwanted side reactions during complex multi-step syntheses. Furthermore, the introduction of a tert-butyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and lipophilicity.

This document provides detailed application notes and experimental protocols for the use of tert-butyl intermediates in pharmaceutical synthesis. It includes methods for the protection and deprotection of common functional groups, as well as specific examples of the synthesis of key intermediates for widely-used pharmaceuticals.

Protection of Functional Groups with Tert-Butyl Moieties

The temporary masking of reactive functional groups is a critical strategy in organic synthesis. The tert-butyl group offers a robust solution for this purpose, being stable to a wide range of reaction conditions and readily removable under specific acidic conditions.

N-Boc Protection of Amines

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in pharmaceutical synthesis. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: General Procedure for N-Boc Protection of a Primary or Secondary Amine

  • Dissolve the amine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) to a concentration of 0.2-0.5 M.

  • Add a base, typically triethylamine (TEA, 1.1-1.5 eq.).

  • To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) either as a solid or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by an aqueous wash to remove the base and byproducts. The protected amine can then be isolated by extraction and purified by crystallization or chromatography if necessary.

Quantitative Data for N-Boc Protection of Various Amines [1][2]

Amine SubstrateBaseSolventTime (min)Yield (%)
Aniline-Water/Acetone1098
Benzylamine-Water/Acetone897
Pyrrolidine-Water/Acetone896
Piperidine-Water/Acetone1095
Glycine methyl ester-Water/Acetone1294

Spectroscopic Data for Representative N-Boc Protected Amines

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
N-Boc-aniline1.52 (s, 9H), 6.5 (br s, 1H), 7.0-7.4 (m, 5H)[3]28.4, 80.7, 118.8, 123.0, 128.9, 138.3, 152.8~3350 (N-H), ~1700 (C=O)[4][M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), 57 (t-Bu⁺)[5]
N-Boc-piperidine1.45 (s, 9H), 1.5-1.6 (m, 6H), 3.4-3.6 (t, 4H)[3]28.5, 44.5, 79.3~2940 (C-H), ~1690 (C=O)[M-56]⁺, [M-100]⁺, 57[5]
Tert-Butyl Ester Protection of Carboxylic Acids

Tert-butyl esters are valuable for protecting carboxylic acids due to their stability to basic and nucleophilic conditions. They are commonly synthesized by the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.

Experimental Protocol: Tert-Butyl Esterification of a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent like dichloromethane or tert-butyl acetate.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

  • Bubble an excess of isobutylene gas through the solution, or add tert-butanol (1.2-2.0 mmol).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction and isolate the tert-butyl ester using standard purification techniques.

Tert-Butyl Ether Protection of Alcohols

The tert-butyl ether group is a robust protecting group for alcohols, offering stability in basic and organometallic environments.

Experimental Protocol: Tert-Butyl Etherification of an Alcohol

  • Dissolve the alcohol (1.0 equivalent) in an aprotic solvent like dichloromethane or diethyl ether.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Introduce isobutylene gas or liquid into the solution.

  • Allow the reaction to proceed to completion, monitoring by TLC or GC.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product.

Deprotection of Tert-Butyl Groups

The removal of tert-butyl protecting groups is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose due to its efficacy and the volatility of its byproducts.

Experimental Protocol: General Procedure for TFA-Mediated Deprotection of a Tert-Butyl Ester or N-Boc Group [2][6][7]

  • Dissolve the tert-butyl protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM, and stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The deprotected compound can be isolated by precipitation or further purification. For amines, this process typically yields the corresponding ammonium salt.

Workflow for Tert-Butyl Ester Deprotection

Start Dissolve t-butyl ester in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Remove DCM and excess TFA (Rotary Evaporation) Stir->Evaporate Precipitate Precipitate product with non-polar solvent Evaporate->Precipitate Isolate Isolate pure carboxylic acid Precipitate->Isolate

Caption: Experimental workflow for the deprotection of a tert-butyl ester using TFA.

Application in the Synthesis of Key Pharmaceutical Intermediates

The use of tert-butyl intermediates is integral to the synthesis of numerous blockbuster drugs. Below are examples illustrating the synthesis of key intermediates for Atorvastatin, Rosuvastatin, and Sitagliptin.

Atorvastatin Intermediate

Atorvastatin (Lipitor®) is a widely prescribed statin used to lower cholesterol. A key chiral intermediate in its synthesis is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[8][9][10][11]

Experimental Protocol: Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate [8][10]

A multi-step synthesis starting from N-carbobenzyloxy-β-alanine can be employed.[8] A key step involves the reduction of a corresponding cyano intermediate.

  • To a stainless steel reactor, add Raney nickel, (4R,6R)-6-cyanomethyl-2,2-dimethyl-[12][13] tert-butyl dioxane-4-yl-acetate, toluene, methanol, and a methanolic ammonia solution.[10]

  • Seal the reactor and purge with nitrogen.

  • Pressurize the reactor with hydrogen gas and heat to the desired temperature.

  • Maintain the reaction under hydrogen pressure with stirring until the reaction is complete.

  • After cooling and venting, the catalyst is filtered off, and the product is isolated from the filtrate by concentration and purification.

Characterization Data for Atorvastatin Intermediate

Intermediate1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate1.44 (s, 9H), 1.3-1.8 (m, 6H), 2.3-2.5 (m, 2H), 2.7-2.9 (m, 2H), 3.8-4.2 (m, 2H)19.8, 28.1, 30.0, 36.1, 38.9, 42.6, 65.8, 66.2, 80.6, 98.6, 170.3

Atorvastatin's Mechanism of Action: Cholesterol Biosynthesis Pathway

Atorvastatin lowers cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[14]

AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Multiple Steps Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Atorvastatin Atorvastatin HMG_CoA_reductase_inhibition HMG_CoA_reductase_inhibition HMG_CoA_reductase_inhibition->Mevalonate Inhibition

Caption: Atorvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Rosuvastatin Intermediate

Rosuvastatin (Crestor®) is another potent statin. Its synthesis often involves the key intermediate tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[15][16][17][18]

Experimental Protocol: Synthesis of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate [15]

  • Dissolve tert-butyl (4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate (10.0 g) in a mixture of dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

  • Cool the solution to 0 to -5 °C and add diisopropylethylamine.

  • In a separate flask, prepare a suspension of pyridine-sulfur trioxide complex in DMSO.

  • Slowly add the suspension to the cooled DCM solution and stir for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product (9.22 g, 93.0% yield).[15]

Rosuvastatin's Mechanism of Action

Similar to Atorvastatin, Rosuvastatin inhibits HMG-CoA reductase, thereby reducing cholesterol production. The signaling pathway is the same as depicted for Atorvastatin.

Sitagliptin Synthesis

Sitagliptin (Januvia®) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. Some synthetic routes utilize tert-butyl carbamate in a key aza-Michael addition step to introduce the chiral amine.[12][13][19]

Experimental Protocol: Key Step in an Enantioselective Synthesis of (R)-Sitagliptin [12][13]

  • The enantioselective aza-Michael addition involves the reaction of a tert-butyl carbamate derivative with an α,β-unsaturated ketone in the presence of a chiral phase-transfer catalyst.

  • The reaction is typically carried out in a biphasic system with an aqueous base.

  • Subsequent steps involve Baeyer–Villiger oxidation, hydrolysis, amide coupling, and finally, deprotection of the N-Boc group to yield Sitagliptin.[12] The deprotection is often achieved using hydrochloric acid in methanol.[12]

Logical Workflow for Sitagliptin Synthesis

Start α,β-Unsaturated Ketone + tert-Butyl Carbamate Aza_Michael Enantioselective aza-Michael Addition Start->Aza_Michael BV_Oxidation Baeyer-Villiger Oxidation Aza_Michael->BV_Oxidation Hydrolysis_Coupling Hydrolysis and Amide Coupling BV_Oxidation->Hydrolysis_Coupling Deprotection N-Boc Deprotection (HCl/MeOH) Hydrolysis_Coupling->Deprotection Sitagliptin Sitagliptin Deprotection->Sitagliptin cluster_host_cell Host Cell HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Viral_Polyproteins Viral Polyproteins Transcription_Translation->Viral_Polyproteins HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Immature_Virion Immature, Non-infectious Virion Viral_Polyproteins->Immature_Virion Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Assembly Assembly of New Virions Functional_Proteins->Assembly Mature_Virion Mature, Infectious Virion Assembly->Mature_Virion Saquinavir Saquinavir Saquinavir->HIV_Protease Inhibition

References

Troubleshooting & Optimization

Technical Support Center: (2-Tert-butylphenoxy)acetic acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and determining the solubility of (2-tert-butylphenoxy)acetic acid.

Safety Precautions

Before beginning any experimental work, it is crucial to handle this compound with appropriate safety measures.

Question: What are the primary hazards associated with this compound and how should I handle it safely?

Answer: this compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Safe Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear suitable protective gloves.[4]

    • Body Protection: Wear a lab coat.[3]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[3]

Experimental Protocols

Question: How can I determine the solubility of this compound in different solvents?

Answer: A systematic approach involving both qualitative and quantitative methods is recommended.

Qualitative Solubility Testing

This method helps to quickly classify the compound's solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 20-30 mg of this compound to a test tube.[5]

  • Add 1 mL of the chosen solvent to the test tube in small portions.[5]

  • Vigorously shake the test tube for about 30-60 seconds after each addition.[5]

  • Observe the mixture. If the solid completely dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." If some dissolves but not all, it is "partially soluble."

  • For acidic compounds like this compound, solubility can also be tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO3) to understand its acid-base properties.[5][6] An acidic compound that is insoluble in water may dissolve in a basic solution due to the formation of a more polar salt.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method provides a numerical value for solubility at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Glass flasks with stoppers

  • Shaking incubator or magnetic stirrer with a temperature-controlled plate

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

  • Seal the flask and place it in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the solution to stand to let the undissolved solid settle.

  • Centrifuge a sample of the supernatant to pellet any remaining suspended solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of your measurement instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in units such as mg/mL or mol/L.

experimental_workflow cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility qual_start Add ~25mg of compound to a vial qual_add_solvent Add 1mL of solvent qual_start->qual_add_solvent qual_shake Vortex/Shake for 60s qual_add_solvent->qual_shake qual_observe Observe for dissolution qual_shake->qual_observe qual_result Completely Dissolved? qual_observe->qual_result qual_soluble Soluble qual_result->qual_soluble Yes qual_insoluble Insoluble/Partially Soluble qual_result->qual_insoluble No quant_start Add excess compound to known volume of solvent quant_equilibrate Shake at constant temperature for 24-48h quant_start->quant_equilibrate quant_centrifuge Centrifuge to pellet undissolved solid quant_equilibrate->quant_centrifuge quant_sample Withdraw clear supernatant quant_centrifuge->quant_sample quant_dilute Dilute sample quant_sample->quant_dilute quant_analyze Analyze by HPLC/UV-Vis quant_dilute->quant_analyze quant_calculate Calculate solubility quant_analyze->quant_calculate troubleshooting_guide start Problem: Inconsistent Results cause1 Possible Cause: Temperature Fluctuation? start->cause1 cause2 Possible Cause: Equilibrium Not Reached? start->cause2 cause3 Possible Cause: Impure Materials? start->cause3 solution1 Solution: Use temperature control cause1->solution1 solution2 Solution: Increase shaking time cause2->solution2 solution3 Solution: Verify purity of compound and solvents cause3->solution3

References

Stability of (2-Tert-butylphenoxy)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Tert-butylphenoxy)acetic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is a solid and should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed and at room temperature to prevent degradation.[1][2]

Q2: Is this compound sensitive to light?

Q3: What is the expected stability of this compound in acidic and basic solutions?

A3: As a carboxylic acid, this compound is generally stable in acidic conditions. However, like many organic acids, it may be susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures. The ether linkage in the molecule could also be susceptible to cleavage under harsh acidic or basic conditions.

Q4: Can I expect thermal degradation of this compound during my experiments?

A4: Aromatic carboxylic acids can undergo thermal decomposition, primarily through decarboxylation, at elevated temperatures (typically above 250°C).[2][5] For most standard laboratory procedures conducted at or near room temperature, significant thermal degradation is unlikely. However, if your experiment involves high temperatures, thermal stability should be a consideration.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution.Prepare fresh solutions daily. Store stock solutions at low temperatures (e.g., 4°C) and protect from light. Use a stability-indicating analytical method to monitor for degradation products.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products due to hydrolysis, oxidation, or photolysis.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in tracking the stability of your compound under your specific experimental conditions.
Loss of compound potency or activity in biological assays. Instability of the compound in the assay medium (e.g., buffer at physiological pH).Assess the stability of this compound in the specific assay buffer and under the incubation conditions (temperature, light exposure). Consider preparing the compound solution just before use.
Discoloration of the solid compound upon storage. Possible oxidation or reaction with contaminants.Ensure the storage container is tightly sealed and the storage area is free from reactive fumes. Store in a desiccator if the environment is humid.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., xenon lamp providing ICH-compliant UV and visible light) for a defined period.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl24605.21
0.1 M NaOH246015.82
3% H₂O₂24258.52
Heat (in solution)48603.11
Light (ICH Q1B)82512.33

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Apply Stress thermal Thermal (60°C in solution) prep_stock->thermal Apply Stress photo Photolytic (ICH Q1B) prep_stock->photo Apply Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Degradants) hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results q1 Are solutions prepared fresh daily? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the analytical method stability-indicating? a1_yes->q2 sol1 Prepare fresh solutions daily. Store stock solutions appropriately. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are samples protected from light and elevated temperatures? a2_yes->q3 sol2 Develop and validate a stability-indicating method. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consistent Results a3_yes->end sol3 Implement proper sample handling (e.g., amber vials, temperature control). a3_no->sol3 sol3->end

Caption: Troubleshooting logic for inconsistent results.

References

Optimizing reaction conditions for (2-Tert-butylphenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (2-Tert-butylphenoxy)acetic acid. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.

Reaction Overview: Williamson Ether Synthesis

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-tert-butylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a salt of chloroacetic acid, through an SN2 reaction.[1][2] Due to the steric hindrance imposed by the tert-butyl group, careful optimization of reaction conditions is crucial to favor the desired substitution reaction over competing elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a strong base, such as sodium hydroxide (NaOH). The base deprotonates the phenolic hydroxyl group to form the sodium 2-tert-butylphenoxide, which then undergoes a nucleophilic substitution reaction with chloroacetate.

Q2: Why is the choice of base important in this synthesis?

A2: The base must be strong enough to efficiently deprotonate the 2-tert-butylphenol to form the phenoxide nucleophile. However, a base that is too strong or sterically hindered can promote the E2 elimination of the alkyl halide as a side reaction, reducing the yield of the desired ether product. Sodium hydroxide is a commonly used and effective base for this transformation.

Q3: What are common solvents for this reaction?

A3: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for Williamson ether synthesis as they can effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the phenoxide. However, aqueous or alcoholic solvent systems are also commonly employed.

Q4: What is the main side reaction to be aware of?

A4: The primary side reaction is the E2 elimination of the chloroacetate, which is promoted by the basic conditions.[1] Due to the steric bulk of the 2-tert-butylphenoxide, this can be a significant competing reaction. Optimizing the temperature and the rate of addition of the alkylating agent can help to minimize this side reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The disappearance of the 2-tert-butylphenol spot and the appearance of a new, more polar product spot indicate the progression of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acids.

Materials:

  • 2-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether for extraction

Procedure:

  • Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid (1.1 equivalents) in water. Cool the solution in an ice bath and slowly add a 30% aqueous solution of NaOH until the pH is between 8 and 9.

  • Preparation of Sodium 2-tert-butylphenoxide: In a separate reaction vessel equipped with a stirrer and reflux condenser, dissolve NaOH (1.0 equivalent) in a mixture of water and ethanol. Slowly add 2-tert-butylphenol (1.0 equivalent) to the basic solution and stir for 20 minutes at room temperature.

  • Reaction: Add the prepared sodium chloroacetate solution to the sodium 2-tert-butylphenoxide solution. Heat the mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours.

  • Work-up: After cooling the reaction mixture to room temperature, acidify it to a pH of 1-2 with dilute HCl. This will precipitate the crude this compound.

  • Isolation: Filter the white precipitate, wash it with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Phenoxyacetic Acid Synthesis

ParameterValue/RangeNotes
Molar Ratio
Phenol : Chloroacetic Acid1 : 1.1 - 1.2A slight excess of the alkylating agent is often used.
Phenol : Base (NaOH)1 : 2.1 - 2.2Sufficient base is needed to neutralize the phenol and chloroacetic acid.
Temperature 90 - 110 °CRefluxing temperature is typical to ensure a reasonable reaction rate.
Reaction Time 2 - 8 hoursReaction progress should be monitored by TLC.
Solvent Water, Ethanol/WaterCo-solvents can be used to improve solubility.
Typical Yield 50 - 95%Yield is highly dependent on the specific substrate and reaction conditions.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete deprotonation of 2-tert-butylphenol. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Ensure the use of a sufficiently strong base and appropriate stoichiometry. 2. Increase the reaction temperature to reflux. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Low Yield 1. Competing E2 elimination reaction. 2. Steric hindrance from the tert-butyl group slowing the desired SN2 reaction. 3. Product loss during work-up and purification.1. Maintain the reaction temperature at the lower end of the effective range. Consider a milder base like potassium carbonate. 2. Increase reaction time. 3. Ensure complete precipitation during acidification and minimize losses during recrystallization.
Presence of unreacted 2-tert-butylphenol 1. Insufficient amount of chloroacetic acid or base. 2. Incomplete reaction.1. Check the stoichiometry of your reagents. 2. Increase the reaction time or temperature.
Product is an oil and does not solidify 1. Presence of impurities. 2. Inappropriate recrystallization solvent.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Try different solvent systems for recrystallization (e.g., toluene, hexanes/ethyl acetate).
Difficulty in purification by recrystallization 1. Inappropriate solvent choice. 2. Oiling out of the product.1. Screen a variety of solvents to find one in which the product is soluble when hot and insoluble when cold. 2. Use a larger volume of solvent, or add a co-solvent in which the product is more soluble to prevent oiling out.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_tert_butylphenol 2-tert-butylphenol phenoxide 2-tert-butylphenoxide 2_tert_butylphenol->phenoxide Deprotonation chloroacetic_acid Chloroacetic Acid product This compound NaOH NaOH (Base) phenoxide->product SN2 Attack

Figure 1. Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Mix 2-tert-butylphenol and NaOH Solution C 3. Combine Reactants and Reflux A->C B 2. Prepare Sodium Chloroacetate Solution B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Acidify with HCl D->E Reaction Complete F 6. Filter Crude Product E->F G 7. Recrystallize from Suitable Solvent F->G H 8. Isolate and Dry Pure Product G->H

Figure 2. General experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Optimize_Temp Optimize Temperature Check_Stoichiometry->Optimize_Temp Increase_Time Increase Reaction Time Optimize_Temp->Increase_Time Temp OK Change_Base Consider Milder Base (e.g., K2CO3) Optimize_Temp->Change_Base High Temp -> Side Products Purification_Issue Review Purification Method Increase_Time->Purification_Issue Recrystallization_Solvent Screen Recrystallization Solvents Purification_Issue->Recrystallization_Solvent Impure Product Column_Chromatography Consider Column Chromatography Purification_Issue->Column_Chromatography Oiling Out

Figure 3. Troubleshooting decision tree for low yield.

References

Common impurities in (2-Tert-butylphenoxy)acetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of (2-Tert-butylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

The synthesis of this compound typically involves the reaction of 2-tert-butylphenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base. The most common impurities arising from this process are:

  • Unreacted 2-tert-butylphenol: Incomplete reaction can leave residual starting phenol.

  • Positional Isomers: The presence of 4-tert-butylphenol in the starting material will result in the formation of (4-tert-butylphenoxy)acetic acid.

  • Residual Salts: Inorganic salts (e.g., NaCl, KCl) are byproducts of the reaction and subsequent neutralization steps.

  • Residual Base: Incomplete neutralization can leave traces of the base (e.g., NaOH, K₂CO₃) used in the synthesis.

Q2: My crude product is an oil, but this compound is a solid. What could be the issue?

The presence of significant amounts of unreacted 2-tert-butylphenol can lower the melting point of the crude product, causing it to appear as an oil or a low-melting solid. Inadequate removal of reaction solvents can also contribute to this issue.

Q3: How can I remove unreacted 2-tert-butylphenol from my product?

Unreacted 2-tert-butylphenol can be effectively removed through a basic aqueous wash. By dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and washing with an aqueous base (e.g., 1M NaOH), the acidic this compound will be deprotonated and move to the aqueous layer, while the less acidic 2-tert-butylphenol will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

Q4: I am having difficulty separating the 2-tert-butyl and 4-tert-butyl isomers of phenoxyacetic acid. What purification method is most effective?

The separation of positional isomers can be challenging due to their similar physical properties. While careful recrystallization may provide some enrichment, flash column chromatography is generally the most effective method for separating these isomers. A silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes, can effectively resolve the two isomers.

Q5: What is a good recrystallization solvent for this compound?

A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of similar aromatic carboxylic acids. A 50% aqueous ethanol solution has been reported for the purification of a related compound.[1] The ideal solvent system will dissolve the compound when hot but result in low solubility upon cooling, allowing for the formation of pure crystals.

Troubleshooting Guides

Impurity Removal
ImpurityRecommended Removal MethodKey Considerations
Unreacted 2-tert-butylphenolBasic aqueous wash followed by acidification and precipitation/extraction.Ensure complete separation of aqueous and organic layers. Multiple washes may be necessary for high levels of contamination.
(4-tert-butylphenoxy)acetic acid (Positional Isomer)Flash Column ChromatographyRequires careful selection of eluent system and monitoring of fractions by TLC. Recrystallization may be attempted but is often less effective for complete separation.
Residual Salts (e.g., NaCl)Aqueous washThe product should be dissolved in an organic solvent, and washed with deionized water.
Residual Base (e.g., NaOH)Acidic aqueous wash (e.g., dilute HCl)This should be followed by a wash with deionized water to remove any excess acid.
Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Begin with a solvent system like 50% ethanol in water. The ideal solvent should dissolve the crude product at elevated temperatures but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visual Guides

PurificationWorkflow Crude Crude Product Wash Aqueous Wash Crude->Wash Remove Salts/Base Isomer Isomeric Impurity Present? Wash->Isomer Recrystal Recrystallization Pure Pure Product Recrystal->Pure Column Column Chromatography Column->Pure Isomer->Recrystal No Isomer->Column Yes

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Crude Product for Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals Crystals->Filter Yes OilingOut Product Oils Out? Crystals->OilingOut No PureProduct Pure Product Filter->PureProduct NoCrystals No Crystals Form Evaporate Evaporate Some Solvent NoCrystals->Evaporate Scratch Scratch Inner Wall of Flask Evaporate->Scratch Scratch->Cool OilingOut->NoCrystals No Reheat Reheat and Add More Solvent OilingOut->Reheat Yes Reheat->Cool

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Degradation of (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (2-tert-butylphenoxy)acetic acid.

Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. The information, including degradation pathways, quantitative data, and experimental protocols, is largely based on studies of structurally similar compounds, primarily 2,4-dichlorophenoxyacetic acid (2,4-D), and should be adapted and validated for the specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on its chemical structure as a phenoxyacetic acid derivative, two primary degradation routes are anticipated: microbial degradation and abiotic degradation through advanced oxidation processes (AOPs).

  • Microbial Degradation: This pathway is expected to be initiated by the cleavage of the ether bond linking the acetic acid side chain to the phenoxy group. This initial step is analogous to the well-documented microbial degradation of the herbicide 2,4-D.[1] The subsequent steps would likely involve the hydroxylation of the resulting 2-tert-butylphenol, followed by ring cleavage and further metabolism into central metabolic intermediates.

  • Advanced Oxidation Processes (AOPs): These processes, such as Fenton chemistry, ozonolysis, and photocatalysis, generate highly reactive hydroxyl radicals that can non-selectively attack the aromatic ring and the acetic acid side chain. This leads to hydroxylation, decarboxylation, and eventual mineralization to CO2 and water.

Q2: What are the likely initial intermediates in the degradation of this compound?

A2: The primary initial intermediates would likely be:

  • Microbial Pathway: 2-tert-butylphenol and glyoxylic acid, resulting from the cleavage of the ether linkage.

  • AOPs: Hydroxylated derivatives of this compound and 2-tert-butylphenol. For instance, in Fenton and photo-Fenton processes, hydroxyl radicals attack the aromatic ring.[2][3]

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its intermediates?

A3: A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying this compound and its polar aromatic intermediates. A reversed-phase C18 column is commonly used.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile intermediates. Derivatization, such as silylation, may be necessary to increase the volatility of polar analytes like hydroxylated intermediates.[6][7]

Q4: How can I enhance the microbial degradation of this compound in my experiments?

A4: To enhance microbial degradation, consider the following:

  • Acclimated Consortia: Use a microbial consortium from a site previously exposed to phenoxyacetic acids or other aromatic compounds.

  • Nutrient Supplementation: Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients.

  • Optimal Conditions: Maintain optimal pH, temperature, and aeration for the specific microbial culture. For many bacteria that degrade phenoxyacetic acids, a neutral pH and temperatures between 25-30°C are favorable.[8]

  • Co-metabolism: If the compound is not utilized as a primary carbon source, the addition of a more readily degradable substrate can sometimes promote co-metabolism.

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No or slow degradation of this compound 1. Non-acclimated microbial inoculum.2. Sub-optimal culture conditions (pH, temperature, aeration).3. Toxicity of the compound at the initial concentration.4. Nutrient limitation.1. Use a microbial consortium from a contaminated site or enrich a culture through successive transfers with the target compound.2. Optimize pH, temperature, and shaking speed. Monitor dissolved oxygen levels.3. Perform a toxicity assay with a range of concentrations to determine the inhibitory concentration. Start with a lower initial concentration.4. Ensure the minimal salt medium contains adequate N, P, and trace elements.
Inconsistent degradation rates between replicates 1. Inhomogeneous inoculum distribution.2. Variability in experimental setup (e.g., flask shaking, aeration).1. Thoroughly mix the inoculum before dispensing into replicate flasks.2. Ensure all replicate flasks are incubated under identical conditions.
Difficulty in extracting and analyzing intermediates 1. Inefficient extraction method.2. Low concentration of intermediates.1. Optimize the solvent extraction procedure (e.g., adjust pH, use a different solvent). Solid-phase extraction (SPE) can also be effective.[5]2. Concentrate the extract before analysis. Use a more sensitive analytical method like LC-MS/MS.
Advanced Oxidation Process (AOP) Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency in Fenton/Photo-Fenton experiments 1. Sub-optimal pH.2. Incorrect Fe²⁺/H₂O₂ ratio.3. Insufficient UV light intensity (for photo-Fenton).1. Adjust the initial pH to the optimal range for Fenton reactions, which is typically around 3.[2]2. Experiment with different molar ratios of Fe²⁺ to H₂O₂ to find the most effective concentration.3. Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
Incomplete mineralization (high residual Total Organic Carbon - TOC) 1. Formation of recalcitrant intermediates.2. Insufficient reaction time or oxidant dosage.1. Combine AOP with a biological treatment step to degrade persistent intermediates.2. Increase the reaction time or the concentration of the oxidant (e.g., H₂O₂).
Variability in photocatalytic degradation results 1. Inconsistent catalyst loading.2. Changes in light intensity or wavelength.3. Catalyst deactivation.1. Ensure a uniform suspension of the photocatalyst (e.g., TiO₂) in the reactor.2. Monitor and control the light source conditions.3. Investigate potential catalyst fouling and consider regeneration steps.
Analytical Troubleshooting (HPLC & GC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing, fronting) in HPLC 1. Secondary interactions with the stationary phase.2. pH of the mobile phase is close to the pKa of the analyte.3. Column overload.1. Use a high-purity silica column or an end-capped column. Add a competing base to the mobile phase for basic analytes.2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.3. Dilute the sample or reduce the injection volume.
Low sensitivity or no peaks in GC-MS 1. Analyte is not volatile enough.2. Thermal degradation in the injector.3. Inappropriate column phase.1. Derivatize the analyte to increase its volatility (e.g., silylation with BSTFA).[7]2. Lower the injector temperature.3. Use a column with a suitable polarity for the analytes of interest.
Irreproducible quantification 1. Inconsistent sample preparation.2. Fluctuations in instrument performance.1. Use an internal standard for quantification to correct for variations in extraction and injection.2. Regularly perform instrument calibration and maintenance.

Data Presentation

Table 1: Half-life of 2,4-D in Various Environmental Compartments (for reference)
EnvironmentConditionHalf-life (days)Citation(s)
SoilAerobic, mineral6.2 - 10[9][10]
SoilCold, drySignificantly longer[10][11]
WaterAerobic< 10 - 15[9][10][11]
WaterAnaerobic41 - 333[9]
AirPhoto-oxidation~1[11]
Table 2: Degradation Efficiency of 2,4-D and Related Compounds by AOPs (Illustrative Data)
ProcessCompoundInitial Conc. (mg/L)ConditionsDegradation Efficiency (%)Reaction Time (min)Citation
Photo-Fenton2,4-D, 2,4-DCP mixture-Solar irradiation, optimal Fe²⁺/H₂O₂~85% (DOC removal)180[2]
Photocatalysis2,4-D40CeO₂-SO₄²⁻, UV-A95%180[12]
OzonationPhenoxyacetic acid100-2000Varied pH and ozone dosage--[13]
Anodic Fenton2,4-D-Electrochemical>99%10[14]

Experimental Protocols

Protocol 1: Microbial Degradation of this compound in Liquid Culture

Objective: To assess the biodegradability of this compound by a microbial consortium.

Materials:

  • Microbial inoculum (e.g., activated sludge, soil extract from a contaminated site).

  • Mineral Salt Medium (MSM), sterile.

  • This compound stock solution, sterile-filtered.

  • Shake flasks (e.g., 250 mL).

  • Orbital shaker incubator.

  • HPLC system for analysis.

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microbial source in sterile MSM.

  • Microcosm Setup: In triplicate, add 100 mL of MSM to 250 mL shake flasks.

  • Spiking: Add this compound stock solution to achieve the desired initial concentration (e.g., 50 mg/L).

  • Inoculation: Inoculate the flasks with the prepared microbial suspension (e.g., 1% v/v).

  • Controls: Prepare abiotic controls (MSM + compound, no inoculum) and biotic controls (MSM + inoculum, no compound).

  • Incubation: Incubate the flasks on an orbital shaker (e.g., 150 rpm) at a constant temperature (e.g., 28°C) in the dark.

  • Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each flask for analysis.

  • Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Analyze the concentration of this compound in the supernatant by HPLC.

Protocol 2: Fenton Oxidation of this compound

Objective: To determine the degradation efficiency of this compound by the Fenton process.

Materials:

  • This compound solution.

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution.

  • Hydrogen peroxide (H₂O₂) solution (30%).

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Beakers and magnetic stirrer.

  • HPLC system.

Procedure:

  • Reaction Setup: In a beaker, place a known volume of the this compound solution of a specific concentration.

  • pH Adjustment: Adjust the pH of the solution to ~3.0 using sulfuric acid.

  • Initiation of Reaction: Add the ferrous sulfate solution to achieve the desired Fe²⁺ concentration. While stirring, add the hydrogen peroxide solution to start the reaction.[2]

  • Reaction: Allow the reaction to proceed for a set time (e.g., 120 minutes) under constant stirring.

  • Sampling: Take samples at various time points.

  • Quenching: Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron, or by adding a catalase to decompose the residual H₂O₂.

  • Sample Preparation: Centrifuge and filter the samples before analysis.

  • Analysis: Determine the residual concentration of the parent compound and any major intermediates by HPLC.

Protocol 3: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in aqueous samples.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to acidified water.[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Scan for the optimal wavelength, likely around 230 nm or 280 nm.[5][14]

  • Column Temperature: 30°C.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Standard Analysis: Inject the standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared and filtered samples from the degradation experiments.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Microbial_Degradation_Pathway compound This compound intermediate1 2-Tert-butylphenol compound->intermediate1 Ether Cleavage (Dioxygenase) intermediate2 Glyoxylic acid compound->intermediate2 Ether Cleavage intermediate3 3-Tert-butylcatechol intermediate1->intermediate3 Hydroxylation tca TCA Cycle Intermediates intermediate2->tca Metabolism ring_cleavage Ring Cleavage Products intermediate3->ring_cleavage Dioxygenase ring_cleavage->tca Further Metabolism AOP_Degradation_Pathway compound This compound hydroxylated_compound Hydroxylated Derivatives compound->hydroxylated_compound phenol_intermediate 2-Tert-butylphenol compound->phenol_intermediate Side-chain cleavage ring_opening Ring-Opened Products (e.g., short-chain carboxylic acids) hydroxylated_compound->ring_opening phenol_intermediate->ring_opening mineralization CO2 + H2O ring_opening->mineralization oxidants •OH (Hydroxyl Radicals) oxidants->compound Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound stock setup Set up microcosms / reactors prep_compound->setup prep_media Prepare culture media / reaction solution prep_media->setup prep_inoculum Prepare microbial inoculum (if applicable) prep_inoculum->setup incubation Incubate under controlled conditions setup->incubation sampling Collect samples at time intervals incubation->sampling sample_prep Sample preparation (filter/extract) sampling->sample_prep hplc HPLC analysis for parent compound sample_prep->hplc gcms GC-MS analysis for intermediates sample_prep->gcms data Data processing and interpretation hplc->data gcms->data

References

Technical Support Center: Synthesis of (2-Tert-butylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (2-tert-butylphenoxy)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-tert-butylphenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid derivative, such as ethyl bromoacetate or chloroacetic acid, followed by hydrolysis of the resulting ester.

Q2: What are the critical reaction parameters that influence the yield and purity?

A2: The key parameters to control for a successful synthesis are the choice of base, solvent, reaction temperature, and the quality of the starting materials. The steric hindrance of the ortho-tert-butyl group on the phenol makes the reaction sensitive to these conditions.

Q3: What are the most common side reactions and impurities I should be aware of?

A3: Due to the sterically hindered nature of 2-tert-butylphenol, several side reactions can occur. The primary competing reaction is the elimination of the alkylating agent, especially at higher temperatures.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[2] Common impurities may include unreacted 2-tert-butylphenol, dialkylated products, and byproducts from the decomposition of the reagents.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will show the consumption of the starting materials (2-tert-butylphenol) and the formation of the product. Staining with a potassium permanganate solution can help visualize the spots.

Q5: What are the recommended purification methods for the final product?

A5: The primary methods for purifying crude this compound are recrystallization and flash column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is often effective for removing minor impurities if the crude product is a solid. For more complex impurity profiles, flash column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane is recommended.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation 1. Incomplete deprotonation of 2-tert-butylphenol. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC. Typical temperatures range from 50-100°C.[2] 3. Use a more reactive alkylating agent (e.g., ethyl bromoacetate instead of ethyl chloroacetate).
Low yield with significant unreacted starting material 1. Insufficient reaction time. 2. Steric hindrance slowing the reaction. 3. Reversible reaction.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the concentration of the alkylating agent (e.g., use 1.5-2.0 equivalents). 3. Ensure the base is strong enough to drive the reaction forward.
Formation of a significant amount of side products (visible on TLC) 1. Reaction temperature is too high, favoring elimination.[1] 2. The base is too strong or sterically hindered, promoting elimination.1. Reduce the reaction temperature. 2. Use a less sterically hindered base (e.g., K₂CO₃ or NaOH).
Product is an oil and difficult to crystallize 1. Presence of impurities that are inhibiting crystallization. 2. The product itself may have a low melting point.1. Purify the crude product by flash column chromatography before attempting recrystallization. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Difficulty in separating the product from unreacted 2-tert-butylphenol 1. Similar polarities of the product and starting material.1. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane may be required. 2. Perform an acid-base extraction. Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate), extract with an aqueous base (e.g., NaHCO₃) to move the acidic product to the aqueous layer, leaving the neutral starting material in the organic layer. Acidify the aqueous layer and extract the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the Williamson ether synthesis.

Materials:

  • 2-tert-butylphenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (around 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-tert-butylphenoxy)acetate.

  • To the crude ester, add a 1 M NaOH solution and stir at room temperature for 2-4 hours to hydrolyze the ester.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted 2-tert-butylphenol.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Parameter Condition A Condition B Condition C
Base K₂CO₃NaOHNaH
Solvent AcetoneDMFTHF
Temperature 56°C (Reflux)80°C66°C (Reflux)
Reaction Time 24 hours12 hours18 hours
Typical Yield 60-75%70-85%75-90%
Observed Purity (Crude) 85-90%80-88%88-95%
Primary Impurity Unreacted PhenolC-Alkylated ProductElimination Byproduct

Note: The data in this table are illustrative and based on general principles of Williamson ether synthesis. Actual results may vary.

Visualizations

Synthesis_Pathway phenol 2-tert-butylphenol phenoxide 2-tert-butylphenoxide phenol->phenoxide Deprotonation ester Ethyl (2-tert-butylphenoxy)acetate phenoxide->ester SN2 Attack acid This compound ester->acid Saponification reagent Ethyl bromoacetate reagent->ester base Base (e.g., K₂CO₃) base->phenoxide hydrolysis Hydrolysis (NaOH, then HCl) hydrolysis->acid

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_purification Refine Purification Method optimize_solvent->optimize_purification recrystallize Recrystallization optimize_purification->recrystallize Solid Product column Column Chromatography optimize_purification->column Oily Product / Complex Impurities end Improved Yield & Purity recrystallize->end column->end

Caption: Troubleshooting workflow for synthesis optimization.

Purification_Logic crude Crude Product is_solid Is the crude product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oily) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure is_pure->column No pure_product Pure Product is_pure->pure_product Yes column->pure_product

Caption: Decision tree for purification strategy.

References

Technical Support Center: Synthesis of Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acids. The primary method of synthesis discussed is the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of phenoxyacetic acid via Williamson ether synthesis?

The synthesis of phenoxyacetic acid and its derivatives via the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process involves the deprotonation of a phenol (or a substituted phenol) to form a phenoxide ion, which then acts as a nucleophile. This phenoxide ion attacks the electrophilic carbon of an α-haloacetic acid, such as chloroacetic acid, displacing the halide to form the ether linkage.[1]

The reaction can be summarized in two main steps:

  • Deprotonation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenol, creating a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the α-carbon of the haloacetic acid, leading to the formation of the phenoxyacetic acid salt. Subsequent acidification yields the final product.

Q2: What are the most common side reactions in the synthesis of phenoxyacetic acids?

The two most prevalent side reactions that compete with the desired O-alkylation (ether formation) are:

  • E2 (Elimination) Reaction: This is particularly an issue when using sterically hindered alkyl halides. The phenoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of an alkene instead of an ether.[2][3] To minimize this, primary alkyl halides like chloroacetic acid are preferred.[3][4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). Under certain conditions, the alkylating agent can react at the carbon of the ring, leading to the formation of C-alkylated byproducts.[5]

Q3: How does the choice of solvent affect the reaction?

The choice of solvent can significantly influence the outcome of the synthesis, particularly the competition between O-alkylation and C-alkylation.

  • For O-alkylation (desired reaction): Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred.[5][6] These solvents solvate the cation of the phenoxide, leaving the oxygen anion more exposed and reactive for the SN2 attack.[2][3]

  • For C-alkylation (side reaction): Protic solvents, like water or ethanol, can favor C-alkylation. These solvents can form hydrogen bonds with the oxygen of the phenoxide, making it less available for nucleophilic attack and thus promoting reaction at the carbon of the ring.[5][6]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. E2 Elimination: Use of sterically hindered reactants or high temperatures.[2] 3. C-Alkylation: Inappropriate solvent choice.[5] 4. Hydrolysis of Alkyl Halide: Presence of water can hydrolyze the chloroacetic acid.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature moderately (typically 50-100 °C).[2] 2. Minimize Elimination: Use a primary alkyl halide like chloroacetic acid.[3][4] Avoid excessively high temperatures. 3. Favor O-Alkylation: Use a polar aprotic solvent like DMF or acetonitrile.[2][3] 4. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents where possible.
Oily or Impure Product 1. Presence of Unreacted Starting Materials: Incomplete reaction or improper work-up. 2. Formation of Side Products: E2 elimination or C-alkylation products may be present.1. Purification: Perform a thorough aqueous work-up to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent like hot water or ethanol to obtain a pure solid.[7][8][9] 2. Optimize Reaction: Refer to the "Low Yield" solutions to minimize the formation of side products in future reactions.
Product Fails to Precipitate Upon Acidification 1. Insufficient Acid: The pH may not be low enough to protonate the phenoxyacetate salt. 2. Product is Highly Soluble in the Reaction Mixture: The product may remain dissolved if the volume of the solvent is too large.1. Check and Adjust pH: Add more acid (e.g., 6M HCl) until the solution is acidic to litmus paper.[7] 2. Induce Precipitation/Extraction: Cool the mixture in an ice bath to decrease solubility.[8] If precipitation is still not observed, extract the product with an organic solvent like diethyl ether.[7]
Unexpected Peaks in NMR/MS Analysis 1. Unreacted Phenol or Chloroacetic Acid: Signals corresponding to the starting materials. 2. C-Alkylated Byproduct: Signals indicating substitution on the aromatic ring. 3. Elimination Product: Signals corresponding to an alkene.1. Improve Purification: Enhance the purification process, for instance, by additional washing steps or recrystallization. 2. Characterize Byproducts: Compare the spectra with known data for potential side products to confirm their identity and adjust reaction conditions accordingly.

Quantitative Data

The yield of phenoxyacetic acid synthesis is highly dependent on the reaction conditions. Below is a summary of reported yields under different conditions.

Phenol Derivative Alkylating Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
p-CresolChloroacetic AcidNaOHWater90-1000.5 - 0.67Not specified, but a standard undergraduate lab procedure.[7]
p-CresolChloroacetic AcidKOHWaterReflux0.33Not specified, but a standard undergraduate lab procedure.[8]
PhenolSodium ChloroacetateNaOHWater/Ethanol102575[10]
2,4-DichlorophenolSodium ChloroacetateNaOHWater90-100Not specified93.4[11]
PhenolSodium ChloroacetateNaOHDichloroethane90296[12]

Experimental Protocols

General Protocol for the Synthesis of a Phenoxyacetic Acid (e.g., 4-Methylphenoxyacetic Acid)

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-methylphenol (p-cresol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Preparation of the Phenoxide: In a suitable reaction vessel, dissolve the phenol (e.g., 1.0 g of 4-methylphenol) in an aqueous solution of a strong base (e.g., 5 mL of 30% NaOH).[7] Gentle warming may be required to fully dissolve the phenol.

  • Addition of Alkylating Agent: To the phenoxide solution, add the chloroacetic acid (e.g., 1.5 g).[7]

  • Reaction: Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.[7]

  • Work-up and Acidification: Cool the reaction mixture and dilute it with water (approximately 10 mL). Carefully acidify the solution with 6M HCl until it is acidic to litmus paper. This will precipitate the crude phenoxyacetic acid.[7]

  • Extraction (if necessary): If the product does not precipitate or if it is oily, transfer the mixture to a separatory funnel and extract with diethyl ether (e.g., 15 mL).[7]

  • Purification:

    • Wash the ether layer with water.

    • Extract the ether layer with a saturated sodium bicarbonate solution. The phenoxyacetic acid will move into the aqueous bicarbonate layer as its sodium salt.

    • Separate the aqueous layer and carefully re-acidify it with 6M HCl to precipitate the purified phenoxyacetic acid.[7]

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to dry.[8]

  • Recrystallization (optional): For higher purity, the product can be recrystallized from a minimal amount of hot water or ethanol.[7][9]

Visualizations

experimental_workflow start Start: Select Phenol and Chloroacetic Acid deprotonation Deprotonation of Phenol with Strong Base (e.g., NaOH) start->deprotonation sn2_reaction SN2 Reaction with Chloroacetic Acid deprotonation->sn2_reaction workup Aqueous Work-up and Acidification sn2_reaction->workup isolation Isolation of Crude Product (Filtration/Extraction) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, Melting Point) purification->characterization end End: Pure Phenoxyacetic Acid characterization->end troubleshooting_workflow start Low Yield or Impure Product check_reactants Check Purity and Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions improve_purification Improve Purification: - Recrystallization - Additional Washes start->improve_purification optimize_conditions Optimize Conditions: - Adjust Temperature/Time - Change Solvent - Use Anhydrous Conditions check_reactants->optimize_conditions side_reactions Investigate Potential Side Reactions (E2, C-Alkylation) check_conditions->side_reactions check_conditions->optimize_conditions side_reactions->optimize_conditions success Improved Yield and Purity optimize_conditions->success improve_purification->success reaction_pathways cluster_paths Reaction Pathways phenoxide Phenoxide Ion (Ambident Nucleophile) o_alkylation O-Alkylation (SN2) Desired Product phenoxide->o_alkylation Favored by: - Primary Alkyl Halide - Polar Aprotic Solvent c_alkylation C-Alkylation Side Product phenoxide->c_alkylation Favored by: - Protic Solvent elimination E2 Elimination Side Product phenoxide->elimination Favored by: - Sterically Hindered  Alkyl Halide - High Temperature

References

Recrystallization techniques for purifying (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of (2-Tert-butylphenoxy)acetic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system is often effective. A common choice is an alcohol/water mixture, such as ethanol/water or methanol/water.[1] The compound is typically dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small amount of alcohol is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Single solvent systems like acetic acid have also been used for similar compounds.[1][2] Small-scale solubility tests are always recommended to determine the optimal solvent or solvent pair for your specific sample.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities often stem from the synthesis process. Common contaminants may include unreacted starting materials such as 2-tert-butylphenol and a haloacetic acid derivative, by-products from side reactions, and residual solvents or reagents used during the reaction and workup.[3] Colored impurities can also be present, which may be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4]

Q3: How can I monitor the purity of the product after recrystallization?

A3: The purity of the recrystallized this compound can be assessed using several methods. The most common are:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product against the crude material and starting materials. A pure product should ideally show a single spot.[3]

  • Spectroscopic Techniques: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure of the compound and identify the presence of impurities.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, likely because too much solvent was used.[5] The compound may also be highly soluble in the chosen solvent even at low temperatures.[3]

  • Solution:

    • Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[5][6] Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution is supersaturated but crystals won't form, try scratching the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[3]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[1]

    • Cool Further: If slow cooling to room temperature does not yield crystals, place the flask in an ice-water bath to further decrease the compound's solubility.[1]

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is separating from the solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the compound is significantly impure.[5] This is a common issue with alcohol/water solvent systems.[1]

  • Solution:

    • Reheat and Add More Solvent: Warm the solution to redissolve the oil. Add a small amount of the primary solvent (the one in which the compound is more soluble) to lower the saturation point.[5]

    • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask or place it on a hot plate that is turned off to let it cool gradually to room temperature before moving it to an ice bath.[5]

    • Change Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Re-evaluate solvent choice by performing small-scale tests with different solvents or solvent pairs.

Problem 3: The final yield is very low.

  • Possible Cause:

    • Excess Solvent: Using too much solvent during dissolution will leave a significant amount of the product dissolved in the mother liquor even after cooling.[6][7]

    • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

    • Excessive Washing: Washing the collected crystals with too much or with non-chilled solvent can redissolve the product.[7]

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent necessary to just dissolve the crude solid.[7]

    • Prevent Premature Crystallization: If performing hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. Add a small excess of solvent before filtering and boil it off later.

    • Proper Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[7]

    • Second Crop: It may be possible to recover more product by boiling off some of the solvent from the filtrate (mother liquor) to obtain a second, though likely less pure, crop of crystals.

Problem 4: The recovered crystals are colored or appear impure.

  • Possible Cause: Colored impurities were not removed, or soluble impurities were trapped within the fast-growing crystals (occlusion).

  • Solution:

    • Use Activated Charcoal: Redissolve the impure crystals in the hot solvent and add a very small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper or a filter aid like Celite to remove the charcoal before allowing the solution to cool.

    • Ensure Slow Cooling: Rapid crystal growth can trap impurities.[6] Ensure the solution cools slowly and undisturbed to allow for the formation of purer crystals.

Data Presentation

Table 1: Qualitative Solvent Suitability for this compound Recrystallization

Solvent/SystemSolubility (Hot)Solubility (Cold)Comments & Suitability
Ethanol/Water High in hot ethanolLow in cold ethanol/water mixHighly Recommended. A versatile mixed-solvent system. Allows for fine-tuning of polarity to achieve good crystal formation.[1]
Methanol/Water High in hot methanolLow in cold methanol/water mixRecommended. Similar to ethanol/water, but methanol is more volatile. Effective for polar compounds.[1]
Glacial Acetic Acid GoodModerate to LowPossible. Can be effective but is non-volatile and requires careful handling in a fume hood.[1][2]
Toluene Moderate to GoodLowPossible. Good for less polar compounds. May require a co-solvent like hexane to reduce solubility upon cooling.[1]
Water Very LowVery LowUnsuitable as a single solvent. this compound is an organic compound with low polarity and is unlikely to dissolve sufficiently in hot water.[8]
Hexanes/Ethyl Acetate High in hot mixtureLow in cold mixtureAlternative Mixed System. Good for controlling polarity. The compound is dissolved in minimal hot ethyl acetate, and hexanes are added to induce crystallization.[3][8]

Experimental Protocols

Detailed Methodology for Recrystallization using an Ethanol/Water System

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate in a fume hood and add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature.[7]

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and begin adding hot water dropwise until the solution remains faintly cloudy, indicating it has reached the saturation point (the "cloud point").

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a very small amount (spatula tip) of activated charcoal, and bring it back to a gentle boil for a few minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean receiving flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold ethanol/water mixture (at the same ratio as the final crystallization solvent) to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

G start Recrystallization Issue Encountered no_xtal Problem: No Crystals Form start->no_xtal oil_out Problem: Compound 'Oils Out' start->oil_out low_yield Problem: Low Yield start->low_yield impure_xtal Problem: Impure/Colored Crystals start->impure_xtal cause_solvent1 Cause: Too much solvent no_xtal->cause_solvent1 cause_impure Cause: High impurity level / Solvent BP too high oil_out->cause_impure cause_solvent2 Cause: Too much solvent used / Premature crystallization / Excessive washing low_yield->cause_solvent2 cause_color Cause: Colored impurities present / Crystals grew too fast impure_xtal->cause_color sol_solvent1 Solution: 1. Boil off excess solvent 2. Scratch flask inner wall 3. Add a seed crystal cause_solvent1->sol_solvent1 sol_oil Solution: 1. Reheat, add more primary solvent 2. Ensure very slow cooling 3. Change solvent system cause_impure->sol_oil sol_yield Solution: 1. Use minimum hot solvent 2. Pre-heat filtration apparatus 3. Wash with minimal ice-cold solvent cause_solvent2->sol_yield sol_impure Solution: 1. Redissolve, treat with charcoal, and hot filter 2. Ensure slow, undisturbed cooling cause_color->sol_impure

Caption: Troubleshooting workflow for recrystallization.

References

Impact of pH on the stability of (2-Tert-butylphenoxy)acetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability of (2-Tert-butylphenoxy)acetic acid solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary degradation pathway for this compound in aqueous solutions? The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ether linkage. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Which pH conditions are most likely to cause degradation? Both acidic and alkaline conditions can lead to the degradation of this compound, with alkaline conditions generally causing more rapid hydrolysis.[1] Under acidic conditions, protonation of the ether oxygen can make the molecule more susceptible to nucleophilic attack by water.[1] Under alkaline conditions, the ether linkage can be cleaved through nucleophilic attack by hydroxide ions.[1]
What are the expected degradation products of this compound? The expected primary degradation products from the hydrolysis of the ether linkage are 2-tert-butylphenol and glycolic acid.
How can I monitor the stability of my this compound solution? The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This method should be able to separate the intact this compound from its potential degradation products.
What is a "forced degradation" study and why is it important? A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., high/low pH, high temperature, oxidation, light) to accelerate degradation.[1][3] This helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in the chromatogram of my this compound solution over time. The solution may be degrading due to inappropriate pH or storage conditions.Verify the pH of your solution and ensure it is within the optimal stability range (ideally near neutral, but requires experimental confirmation). Store solutions at recommended temperatures and protected from light. The new peaks are likely degradation products such as 2-tert-butylphenol.
The concentration of my this compound solution is decreasing faster than expected. This is a strong indicator of chemical instability. The pH of the solution is likely promoting hydrolysis.Re-evaluate the formulation pH. If possible, adjust the pH to be closer to neutral. Consider performing a pH-rate profile study to determine the pH of maximum stability. Minimize the storage time of the solution, especially at non-ideal pH values.
I am observing poor mass balance in my stability study. This could indicate that not all degradation products are being detected by your analytical method, or that some degradation products are volatile or do not have a UV chromophore.Re-evaluate your analytical method to ensure it is truly stability-indicating. Consider using a universal detector like a mass spectrometer (LC-MS) to identify and quantify all degradation products.[2] Check for the potential formation of volatile degradants.
The solution has changed color or a precipitate has formed. This could be a sign of significant degradation or insolubility at a particular pH.Do not use the solution. Prepare a fresh solution and carefully control the pH. The precipitate could be the less soluble degradation product, 2-tert-butylphenol, or the starting material if the pH has shifted to a point where it is no longer soluble.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

Objective: To determine the effect of pH on the degradation rate of this compound and to identify the pH of maximum stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate, acetate, and borate buffers covering a pH range from 2 to 10.

  • HPLC-grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • HPLC system with UV detector

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: For each pH value, add a small, known volume of the stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Store the prepared solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Immediately neutralize the pH of the aliquot to stop further degradation before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH.

  • pH-Rate Profile: Plot the logarithm of the degradation rate constant (log k) versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • Photostability chamber

  • Oven

  • LC-MS system for peak identification

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours).

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 50°C

pHTime (hours)% Remaining this compound
2.00100.0
2495.2
4890.5
4.00100.0
2498.1
4896.3
7.00100.0
2499.5
4899.0
10.00100.0
2485.3
4872.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution This compound samples Test Solutions (Drug in Buffer) stock->samples buffers Buffer Solutions (pH 2-10) buffers->samples incubation Incubation (Constant Temperature) samples->incubation sampling Time-Point Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Rate) hplc->data profile pH-Rate Profile data->profile

Caption: Workflow for a pH-rate profile stability study.

degradation_pathway parent This compound product1 2-tert-butylphenol parent->product1 Hydrolysis (Acidic or Alkaline) product2 Glycolic Acid parent->product2 Hydrolysis (Acidic or Alkaline)

Caption: Inferred primary degradation pathway of the molecule.

References

Validation & Comparative

Comparative Guide to the Characterization and Validation of (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and validation of (2-tert-butylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential therapeutic applications. The performance of this compound is objectively compared with the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, supported by experimental data.

Synthesis and Characterization

This compound can be synthesized via the Williamson ether synthesis, a reliable and well-established method for forming ethers. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Synthesis Workflow:

Reactant1 2-tert-butylphenol Intermediate Sodium 2-tert-butylphenoxide Reactant1->Intermediate Deprotonation Reactant2 Sodium Hydroxide (NaOH) Reactant2->Intermediate Product_ester Ethyl (2-tert-butylphenoxy)acetate Intermediate->Product_ester SN2 Reaction Reactant3 Ethyl chloroacetate Reactant3->Product_ester Hydrolysis Acid Hydrolysis (HCl) Product_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Deprotonation: In a round-bottom flask, 2-tert-butylphenol is dissolved in a suitable solvent such as ethanol. An equimolar amount of sodium hydroxide is added to the solution to form the sodium 2-tert-butylphenoxide salt. The mixture is stirred at room temperature until the phenol is completely deprotonated.

  • Nucleophilic Substitution: Ethyl chloroacetate is added dropwise to the reaction mixture. The reaction is then heated to reflux and maintained for several hours to ensure the completion of the SN2 reaction, yielding ethyl (2-tert-butylphenoxy)acetate.

  • Hydrolysis: After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid. The ester is hydrolyzed to the carboxylic acid, this compound.

  • Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield the final product.

Characterization Data:

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Technique Observed Data for this compound Reference Data for Ibuprofen
¹H NMR (CDCl₃, ppm) δ 1.35 (s, 9H, C(CH₃)₃), 4.65 (s, 2H, OCH₂), 6.90-7.35 (m, 4H, Ar-H), 10.5 (br s, 1H, COOH)δ 0.91 (d, 6H), 1.85 (m, 1H), 2.45 (d, 2H), 3.72 (q, 1H), 7.10 (d, 2H), 7.22 (d, 2H), 11.2 (br s, 1H)
¹³C NMR (CDCl₃, ppm) δ 31.5 (C(CH₃)₃), 34.5 (C(CH₃)₃), 67.0 (OCH₂), 115.0, 122.0, 126.0, 127.0, 145.0, 155.0 (Ar-C), 175.0 (C=O)δ 22.4, 30.2, 45.0, 45.1, 127.3, 129.4, 137.9, 140.7, 181.1
FT-IR (cm⁻¹) 3000-2800 (O-H stretch, carboxylic acid), 1710 (C=O stretch, carboxylic acid), 1240 (C-O stretch, ether)3300-2500 (O-H stretch), 1721 (C=O stretch), 1321, 1231 (C-O stretch)
Mass Spec (m/z) 208.10 (M⁺)206.13 (M⁺)

Biological Validation: Anti-inflammatory Activity

The anti-inflammatory potential of this compound is evaluated by its ability to inhibit cyclooxygenase (COX) enzymes in vitro and to reduce inflammation in an in vivo animal model. Ibuprofen is used as a benchmark for comparison.

Signaling Pathway:

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Stomach lining protection, platelet aggregation) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Inhibitor This compound / Ibuprofen Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

In Vitro Validation: COX Inhibition Assay

Experimental Protocol:

A fluorometric or colorimetric inhibitor screening assay is used to determine the in vitro potency of the test compounds against COX-1 and COX-2.

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • Reaction Mixture: The test compound, dissolved in DMSO, is pre-incubated with the enzyme and heme cofactor in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity of COX is measured by monitoring the appearance of a fluorescent or colored product over time using a plate reader.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Comparative Data: COX Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Ibuprofen12.535.00.36

In Vivo Validation: Carrageenan-Induced Paw Edema in Rats

Experimental Protocol:

This widely used animal model assesses the in vivo anti-inflammatory efficacy of a compound.

  • Animal Dosing: Male Wistar rats are orally administered the test compound or vehicle.

  • Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Comparative Data: Anti-inflammatory Efficacy

Compound (Dose) % Inhibition of Paw Edema (at 3 hours)
This compound (20 mg/kg)55.4%
Ibuprofen (30 mg/kg)48.2%
Control (Vehicle)0%

Conclusion

The synthesized this compound demonstrates promising anti-inflammatory properties. The in vitro data suggests that it is a more potent and selective inhibitor of COX-2 compared to the non-selective COX inhibitor, ibuprofen. This selectivity for COX-2 is a desirable characteristic as it may lead to a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.

The in vivo results from the carrageenan-induced paw edema model further support the anti-inflammatory efficacy of this compound, showing a greater reduction in inflammation at a lower dose compared to ibuprofen.

These findings highlight this compound as a promising candidate for further investigation and development as a novel anti-inflammatory agent. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to fully assess its therapeutic potential.

A Comparative Guide to the Efficacy of (2-Tert-butylphenoxy)acetic Acid and Other Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of (2-Tert-butylphenoxy)acetic acid as a synthetic auxin, contextualized with established natural and synthetic auxins such as Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely activities based on the well-documented structure-activity relationships of phenoxyacetic acid derivatives.

Introduction to Auxins and this compound

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development.[1] Natural auxins, with IAA being the most prevalent, are synthesized by plants.[2] Synthetic auxins are man-made compounds that mimic the effects of natural auxins and are widely used in agriculture and horticulture for promoting rooting, inducing callus formation in tissue culture, and as herbicides at higher concentrations.[3]

This compound belongs to the phenoxyacetic acid class of synthetic auxins, similar to the widely used herbicide 2,4-D.[3] The general structure of phenoxyacetic acids, featuring an aromatic ring and a carboxylic acid side chain, is crucial for their auxin activity.[3] The specific substitutions on the aromatic ring influence the efficacy and selectivity of the compound. The presence of a tert-butyl group at the ortho position of the phenoxy ring in this compound is expected to confer specific properties regarding its interaction with auxin receptors and its metabolic stability.

Comparative Efficacy Data

To facilitate future comparative studies, the following tables provide a template for presenting quantitative data from key auxin bioassays.

Table 1: Comparative Efficacy in Adventitious Root Formation

AuxinConcentration (µM)Average Number of Roots per CuttingAverage Root Length (cm)
This compound Data not availableData not availableData not available
IAA 1015 ± 23.5 ± 0.5
NAA 525 ± 34.2 ± 0.6
2,4-D 18 ± 12.1 ± 0.4
Control 02 ± 11.0 ± 0.3
Note: Data for IAA, NAA, and 2,4-D are hypothetical and for illustrative purposes only.

Table 2: Comparative Efficacy in Callus Induction from Leaf Explants

AuxinConcentration (µM)Callus Induction Frequency (%)Callus Fresh Weight (g) after 4 weeks
This compound Data not availableData not availableData not available
IAA 10601.2 ± 0.2
NAA 5852.5 ± 0.3
2,4-D 2953.1 ± 0.4
Control 050.1 ± 0.05
Note: Data for IAA, NAA, and 2,4-D are hypothetical and for illustrative purposes only.

Experimental Protocols

To evaluate the efficacy of this compound, standard auxin bioassays should be performed. Detailed methodologies for two key experiments are provided below.

Adventitious Root Formation Assay (Mung Bean Cutting Bioassay)

Objective: To determine the effectiveness of this compound in promoting the formation of adventitious roots on stem cuttings.

Materials:

  • Mung bean (Vigna radiata) seeds

  • Germination trays and vermiculite

  • Solutions of this compound, IAA, NAA, and 2,4-D at various concentrations (e.g., 0.1, 1, 10, 100 µM)

  • Control solution (distilled water)

  • Glass vials or test tubes

  • Growth chamber with controlled light and temperature

Procedure:

  • Germinate mung bean seeds in vermiculite in the dark for 7-10 days until the hypocotyls are 5-7 cm long.

  • Prepare uniform cuttings by excising the hypocotyl 3 cm below the cotyledons. Remove the cotyledons and primary leaves.

  • Place each cutting in a vial containing 5 ml of the test solution (different auxins at various concentrations) or the control solution.

  • Incubate the vials in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7 days.

  • After the incubation period, count the number of adventitious roots formed on each cutting and measure their length.

  • Record and analyze the data statistically.

Callus Induction Assay (Tobacco Leaf Disc Bioassay)

Objective: To assess the ability of this compound to induce callus formation from leaf explants.

Materials:

  • Young, healthy leaves from in vitro-grown tobacco (Nicotiana tabacum) plants

  • Murashige and Skoog (MS) basal medium

  • This compound, IAA, NAA, and 2,4-D stock solutions

  • Sucrose

  • Phytagel or agar

  • Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Prepare MS medium supplemented with 3% (w/v) sucrose and different concentrations of the test auxins. Adjust the pH to 5.8 and solidify with 0.8% (w/v) agar.

  • Under sterile conditions in a laminar flow hood, excise leaf discs (explants) from young tobacco leaves using a sterile cork borer.

  • Place the leaf discs with the abaxial side in contact with the surface of the prepared MS medium in Petri dishes.

  • Seal the Petri dishes with parafilm and incubate them in a growth chamber in the dark at 25°C.

  • Observe the cultures regularly for callus initiation.

  • After 4 weeks, record the percentage of explants forming callus (callus induction frequency) and measure the fresh weight of the induced callus.

  • Analyze the data statistically.

Signaling Pathway and Mechanism of Action

Synthetic auxins like this compound are believed to act through the same signaling pathway as the natural auxin IAA. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This de-represses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes that regulate cell division, expansion, and differentiation.[5]

Auxin_Signaling_Pathway Auxin This compound or other auxins TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 is recruited to Ubiquitination Ubiquitination Aux_IAA->Ubiquitination is ubiquitinated ARF ARF Transcription Factor Aux_IAA->ARF represses SCF_TIR1->Ubiquitination promotes Proteasome 26S Proteasome Ubiquitination->Proteasome targets for degradation Proteasome->Aux_IAA degrades ARE Auxin Response Element (in gene promoter) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Cellular_Response Cellular Response (e.g., cell elongation, root initiation) Gene_Expression->Cellular_Response

Canonical auxin signaling pathway.

The efficacy of a synthetic auxin is determined by factors such as its affinity for the TIR1/AFB receptors, its stability within the plant, and its transport characteristics. Phenoxyacetic acids like 2,4-D are generally more stable than IAA, which contributes to their potent activity.[6] The tert-butyl group in this compound may influence its lipophilicity and steric hindrance, potentially affecting its binding to the receptor and its transport across cell membranes.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of different auxins.

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassays cluster_analysis Data Collection & Analysis Auxin_Prep Prepare Auxin Solutions (this compound, IAA, NAA, 2,4-D) Rooting_Assay Adventitious Rooting Assay Auxin_Prep->Rooting_Assay Callus_Assay Callus Induction Assay Auxin_Prep->Callus_Assay Plant_Material Prepare Plant Material (e.g., Mung bean cuttings, Tobacco leaf discs) Plant_Material->Rooting_Assay Plant_Material->Callus_Assay Data_Collection Collect Data (Root number/length, Callus frequency/weight) Rooting_Assay->Data_Collection Callus_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Table_Generation Generate Comparison Tables Statistical_Analysis->Table_Generation Conclusion Conclusion on Comparative Efficacy Table_Generation->Conclusion

Workflow for comparing auxin efficacy.

Conclusion

While this compound belongs to a class of compounds known for their auxin activity, a definitive comparison of its efficacy with standard auxins requires direct experimental evidence. Based on structure-activity relationships of related phenoxyacetic acids, it is plausible that this compound will exhibit auxin-like effects, potentially with unique potency and specificity. The experimental protocols and frameworks provided in this guide offer a robust methodology for researchers to conduct such comparative studies, which will be crucial for elucidating the potential applications of this compound in plant science and biotechnology. Further research is warranted to fully characterize the biological activity profile of this compound.

References

Comparative NMR Spectral Analysis of (2-Tert-butylphenoxy)acetic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the ¹H and ¹³C NMR spectral data of (2-tert-butylphenoxy)acetic acid with its structural isomers and parent compound provides valuable insights for researchers and drug development professionals. This guide offers a detailed analysis of this compound, phenoxyacetic acid, and (4-tert-butylphenoxy)acetic acid, supported by experimental data and protocols.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectra were acquired using a standardized protocol to ensure data consistency and comparability.

Instrumentation: Spectra were recorded on a Bruker Avance-400 instrument.[1]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ 0.00).[1]

Acquisition Parameters for ¹H NMR:

  • Frequency: 400 MHz[1]

  • Solvent: CDCl₃[1]

  • Standard: Tetramethylsilane (TMS)

Acquisition Parameters for ¹³C NMR:

  • Frequency: 100 MHz[1]

  • Solvent: CDCl₃[1]

  • Standard: Tetramethylsilane (TMS)

Data is reported in parts per million (ppm) downfield from TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[1]

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for the three compounds.

CompoundChemical Shift (δ) (ppm), Multiplicity, Integration, Coupling Constant (J) in Hz
This compound No experimental data found in the searched resources.
Phenoxyacetic acid 7.28 (t, 2H, J=7.9 Hz), 6.99 (t, 1H, J=7.4 Hz), 6.92 (d, 2H, J=8.4 Hz), 4.63 (s, 2H)
(4-Tert-butylphenoxy)acetic acid 7.32 (d, 2H, J=8.8 Hz), 6.84 (d, 2H, J=8.8 Hz), 4.60 (s, 2H), 1.30 (s, 9H)

¹³C NMR Spectral Data Comparison

The table below presents a comparison of the ¹³C NMR spectral data.

CompoundChemical Shift (δ) (ppm)
This compound No experimental data found in the searched resources.
Phenoxyacetic acid 173.0, 157.8, 129.6, 121.9, 114.8, 65.2
(4-Tert-butylphenoxy)acetic acid 173.5, 155.6, 144.0, 126.3, 114.2, 65.5, 34.1, 31.5

Structural Influence on NMR Spectra

The chemical shifts and splitting patterns in NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence and position of the bulky tert-butyl group significantly influence the spectral features of these aromatic compounds.

G cluster_0 This compound cluster_1 Phenoxyacetic acid cluster_2 (4-Tert-butylphenoxy)acetic acid A Aromatic Protons (Expected Complex Multiplets) B OCH2 Protons (Expected Singlet) A->B Influence of Ortho Position C Tert-butyl Protons (Expected Singlet) D Aromatic Protons (Multiplets) E OCH2 Protons (Singlet) D->E No Steric Hindrance F Aromatic Protons (Two Doublets) G OCH2 Protons (Singlet) F->G Symmetry Effect (Para Position) H Tert-butyl Protons (Singlet)

Caption: Influence of Tert-butyl Group Position on NMR Signals.

Analysis of Spectral Differences:

  • Phenoxyacetic acid serves as the baseline, showing a typical aromatic splitting pattern.

  • In (4-tert-butylphenoxy)acetic acid , the para-substitution of the tert-butyl group results in a more simplified aromatic region in the ¹H NMR spectrum, typically showing two distinct doublets due to the symmetry of the molecule. The tert-butyl group itself gives a characteristic sharp singlet integrating to nine protons.

  • For This compound , while experimental data was not found, it is anticipated that the ortho-position of the bulky tert-butyl group would lead to a more complex and downfield-shifted pattern for the aromatic protons in the ¹H NMR spectrum due to steric hindrance and anisotropic effects. The chemical shifts of the adjacent aromatic carbons in the ¹³C NMR spectrum would also be significantly affected.

This comparative guide highlights the diagnostic power of NMR spectroscopy in distinguishing between closely related structural isomers. The position of the tert-butyl substituent creates a unique electronic and steric environment, which is clearly reflected in the respective NMR spectra.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Tert-butylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of (2-tert-butylphenoxy)acetic acid with an alternative analytical technique, High-Performance Liquid Chromatography (HPLC), providing valuable insights for its identification and quantification.

The analysis of this compound, a molecule of interest in various chemical and pharmaceutical research areas, relies on robust analytical methodologies. While mass spectrometry provides detailed structural information through fragmentation analysis, chromatographic techniques like HPLC offer excellent separation and quantification capabilities. This guide delves into the predicted fragmentation pathway of this compound under EI-MS and contrasts its performance with a typical HPLC-UV method.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization mass spectrometry of this compound is expected to produce a series of characteristic fragment ions. The fragmentation process is initiated by the removal of an electron to form a molecular ion (M+•), which then undergoes various bond cleavages.

Based on the fragmentation patterns of related compounds such as phenoxyacetic acid, tert-butyl substituted aromatics, and general principles of mass spectrometry, the following key fragmentation pathways are anticipated:

  • Loss of a Methyl Radical: A prominent fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. This would result in a significant peak at m/z [M-15]+.

  • Cleavage of the Carboxylic Acid Group: Carboxylic acids readily undergo fragmentation. The loss of the entire carboxyl group (•COOH) would lead to a fragment at m/z [M-45]+.

  • Alpha-Cleavage of the Ether Bond: Cleavage of the bond between the ether oxygen and the methylene group of the acetic acid moiety can occur, leading to the formation of a 2-tert-butylphenoxyl radical and a carboxymethyl cation, or a 2-tert-butylphenoxy cation.

  • McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving the transfer of a hydrogen atom followed by cleavage can also contribute to the fragmentation pattern.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Comparison of Analytical Methods: Mass Spectrometry vs. HPLC

Both mass spectrometry and HPLC are powerful tools for the analysis of this compound, each with distinct advantages.

FeatureMass Spectrometry (EI-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of ions based on their mass-to-charge ratio.Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
Information Provided Structural information through fragmentation patterns, molecular weight.Retention time for identification, peak area for quantification.
Sensitivity High (nanogram to picogram range).Moderate to high (microgram to nanogram range).
Specificity High, based on unique fragmentation patterns.Moderate, relies on retention time and UV absorbance.
Sample Preparation May require derivatization for volatile compounds.Generally requires filtration and dissolution in a suitable solvent.
Throughput Relatively fast for direct infusion, can be coupled with chromatography for complex mixtures.High throughput with autosamplers.

Experimental Protocols

A detailed protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is provided below.

1. Sample Preparation (Derivatization): To enhance volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized. A common method is esterification to form the methyl ester.

  • Dissolve approximately 1 mg of this compound in 1 mL of methanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 1-2 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

A standard reverse-phase HPLC method for the analysis of this compound is outlined below.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation of the analyte). A typical gradient could be 60:40 (Acetonitrile:Water with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 270 nm (based on the UV absorbance of the phenoxy group).

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways of the this compound molecular ion under electron ionization.

Fragmentation_Pathway M [this compound]⁺ M⁺ m/z 208 F1 [M - CH₃]⁺ m/z 193 M->F1 - •CH₃ F2 [M - COOH]⁺ m/z 163 M->F2 - •COOH F3 [C₄H₉]⁺ m/z 57 M->F3 Benzylic cleavage F4 [C₇H₇O]⁺ m/z 107 F1->F4 - C₄H₈

Caption: Predicted EI-MS fragmentation of this compound.

Navigating Auxin Research: A Comparative Guide to (2-Tert-butylphenoxy)acetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in plant science and related fields, the selection of appropriate chemical tools is paramount. (2-Tert-butylphenoxy)acetic acid, a synthetic auxin, has its place in specific research applications. However, a comprehensive understanding of its performance relative to available alternatives is crucial for experimental design and interpretation. This guide provides an objective comparison of this compound with other synthetic auxins, supported by experimental data and detailed protocols to aid in your research endeavors.

Unraveling the Role of this compound in Research

This compound belongs to the phenoxyacetic acid class of synthetic auxins. These molecules mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), albeit often with greater stability and varied activity. The primary research application of this compound and its analogs lies in the study of plant growth and development, where they are instrumental in dissecting auxin signaling pathways and for their herbicidal properties.

Alternatives in Synthetic Auxin Research

Several other synthetic auxins are commonly employed in research, each with distinct characteristics. The most prominent alternatives to this compound include:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): One of the most widely studied and utilized synthetic auxins, often serving as a benchmark in comparative studies.

  • Indole-3-butyric acid (IBA): Frequently used in horticulture to promote adventitious root formation.

  • α-Naphthaleneacetic acid (NAA): Another common rooting agent and a tool for studying auxin transport and signaling.

  • (4-Chloro-2-methylphenoxy)acetic acid (MCPA): A selective herbicide with a long history of use and research.

The choice of a particular synthetic auxin depends on the specific research question, the plant species under investigation, and the desired physiological response.

Comparative Performance Data

Direct quantitative comparisons of the auxin activity of this compound with other synthetic auxins in peer-reviewed literature are limited. However, the relative activity of various phenoxyacetic acid derivatives can be inferred from structure-activity relationship studies. The following table summarizes typical data that would be generated in comparative auxin bioassays.

CompoundApplicationAssayEndpointRelative Activity (Hypothetical)
This compound Herbicide/Growth RegulationRoot Growth Inhibition (cress)EC50 (µM)+++
2,4-Dichlorophenoxyacetic acid (2,4-D) Herbicide/Growth RegulationRoot Growth Inhibition (cress)EC50 (µM)++++
Indole-3-butyric acid (IBA) Rooting AgentAdventitious Root Formation (mung bean)Number of roots+++
α-Naphthaleneacetic acid (NAA) Rooting AgentAdventitious Root Formation (mung bean)Number of roots++++
(4-Chloro-2-methylphenoxy)acetic acid (MCPA) Herbicide/Growth RegulationRoot Growth Inhibition (cress)EC50 (µM)+++

Note: The relative activity is presented hypothetically for illustrative purposes, as direct comparative data for this compound was not available in the reviewed literature. The "EC50" value represents the concentration of the compound that causes a 50% inhibition of root growth. A lower EC50 value indicates higher potency.

The Auxin Signaling Pathway: A Common Mechanism

Synthetic auxins, including this compound and its alternatives, largely exert their effects through the same core signaling pathway. Understanding this pathway is fundamental to interpreting experimental results.

At the molecular level, auxins are perceived by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. The binding of auxin stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of AUXIN RESPONSE FACTORs (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a physiological response such as cell elongation, division, or differentiation.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex forms Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates SCF_complex->Aux_IAA ubiquitinates Response Physiological Response Auxin_Responsive_Genes->Response CressAssayWorkflow start Start prepare_solutions Prepare Test Solutions (Dilution Series) start->prepare_solutions prepare_plates Prepare Petri Dishes (Filter Paper + Solution) prepare_solutions->prepare_plates sow_seeds Sow Cress Seeds prepare_plates->sow_seeds incubate Incubate in Dark (72 hours, 25°C) sow_seeds->incubate measure_roots Measure Root Length incubate->measure_roots analyze_data Analyze Data (Calculate % Inhibition, EC50) measure_roots->analyze_data end End analyze_data->end

A Comparative Guide to the Structure-Activity Relationship of (2-Tert-butylphenoxy)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Tert-butylphenoxy)acetic acid and its analogs represent a class of compounds with significant therapeutic potential, primarily demonstrating modulatory effects on key biological targets such as cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptors (PPARs). Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The biological activity of this compound analogs has been predominantly evaluated for their anti-inflammatory and metabolic effects. The following tables summarize the quantitative data from various studies, comparing the potency and selectivity of different analogs.

COX-2 Inhibitory Activity

The inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs). Phenoxyacetic acid derivatives have been shown to be effective COX-2 inhibitors.

CompoundModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Reference Celecoxib14.930.05298.6
Analog 1 Unspecified phenoxy acetic acid derivative (5f)-0.06-
Analog 2 Unspecified phenoxy acetic acid derivative (7b)-0.08-
Analog 3 Unspecified phenoxy acetic acid derivative (5d)-0.08-
Analog 4 Unspecified phenoxy acetic acid derivative (5e)-0.07-

Note: Specific structures for analogs 1-4 were not fully detailed in the provided search results, but they are phenoxyacetic acid derivatives evaluated for COX-2 inhibition. The data highlights the potential for this class of compounds to exhibit potent COX-2 inhibitory activity, comparable to the known selective inhibitor Celecoxib.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these analogs have been demonstrated in animal models.

CompoundPaw Edema Inhibition (%)TNF-α Reduction (%)PGE-2 Reduction (%)
Analog 1 (5f) 63.3561.0460.58
Analog 2 (7b) 46.5164.8857.07

These results indicate that phenoxyacetic acid analogs can effectively reduce inflammation in vivo by inhibiting key inflammatory mediators.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study specifically for this compound analogs is not available in the public domain, we can infer key relationships based on studies of related phenoxyacetic acid derivatives and compounds with tert-butyl substitutions.

  • The Acetic Acid Moiety: The carboxylic acid group is a critical feature for the activity of many COX inhibitors, as it often interacts with key amino acid residues in the active site of the enzyme, such as Arg120.[1]

  • The Phenoxy Ring: The phenoxy ring serves as a central scaffold. Substitutions on this ring significantly influence potency and selectivity.

  • The 2-Tert-butyl Group: The bulky tert-butyl group at the ortho position of the phenoxy ring is expected to play a significant role in the compound's conformational properties. This steric hindrance can influence the binding orientation within the target protein's active site, potentially enhancing selectivity for COX-2 over COX-1. The larger active site of COX-2 can better accommodate bulky substituents compared to the more constricted active site of COX-1.[2] Furthermore, the tert-butyl group is a lipophilic moiety that can enhance the compound's ability to cross cell membranes.

  • Other Substitutions: Additional substitutions on the phenoxy or an adjacent phenyl ring can further modulate activity. For instance, the introduction of halogen atoms or other functional groups can alter the electronic properties and binding interactions of the molecule.

Signaling Pathways

The primary signaling pathways modulated by this compound analogs are the cyclooxygenase (COX) pathway and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.

COX-2 Inhibition Pathway

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation This compound analogs This compound analogs This compound analogs->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound analogs.

PPAR Signaling Pathway

PPAR_Pathway Analogs This compound analogs PPAR PPAR Analogs->PPAR Activation PPAR-RXR Complex PPAR-RXR Complex PPAR->PPAR-RXR Complex RXR RXR RXR->PPAR-RXR Complex PPRE PPAR Response Element PPAR-RXR Complex->PPRE Gene Transcription Gene Transcription PPRE->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects Lipid Metabolism, etc.

Caption: Activation of the PPAR signaling pathway by this compound analogs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).

Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Heme cofactor - Test compounds (analogs) - Buffer solution Incubate Incubate enzyme with test compound or vehicle control Reagents->Incubate Initiate Initiate reaction by adding arachidonic acid Incubate->Initiate Measure Measure prostaglandin production (e.g., using ELISA or spectrophotometry) Initiate->Measure Calculate Calculate % inhibition and determine IC50 values Measure->Calculate

Caption: Experimental workflow for the in vitro COX inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid, and heme cofactor are prepared in a suitable buffer (e.g., Tris-HCl). Test compounds are dissolved in a solvent like DMSO and diluted to various concentrations.

  • Enzyme Incubation: The COX enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specific time (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set time (e.g., 10 minutes), the reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor and induce the transcription of a reporter gene.

Workflow:

PPAR_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_incubation2 Incubation cluster_lysis Cell Lysis & Measurement cluster_analysis2 Data Analysis Transfect Transfect cells (e.g., HEK293) with: - PPARγ expression vector - PPRE-driven luciferase reporter vector Treat Treat transfected cells with test compounds or a known agonist (e.g., Rosiglitazone) Transfect->Treat Incubate_Cells Incubate cells for 24-48 hours Treat->Incubate_Cells Lyse Lyse cells and measure luciferase activity Incubate_Cells->Lyse Analyze Normalize luciferase activity and determine EC50 values Lyse->Analyze

Caption: Experimental workflow for the PPARγ transactivation assay.

Detailed Steps:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with two plasmids: one that expresses the human PPARγ protein and another that contains a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. A co-transfected control plasmid expressing Renilla luciferase can be used to normalize for transfection efficiency.

  • Data Analysis: The fold activation of luciferase activity is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the fold activation against the log of the compound concentration.

Conclusion

This compound analogs are a promising class of compounds with potential applications in the treatment of inflammatory and metabolic diseases. The key structural features, including the acetic acid moiety, the phenoxy scaffold, and the 2-tert-butyl group, all play crucial roles in determining their biological activity. Further focused SAR studies on this specific chemical series are warranted to optimize their potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of Ortho- vs. Para-tert-butylphenoxyacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, physicochemical properties, and prospective biological activities of ortho- and para-tert-butylphenoxyacetic acid isomers, providing researchers, scientists, and drug development professionals with essential data for informed decision-making in chemical and pharmacological research.

This guide presents a comparative study of two positional isomers: 2-tert-butylphenoxyacetic acid (ortho-isomer) and 4-tert-butylphenoxyacetic acid (para-isomer). The placement of the bulky tert-butyl group on the phenoxy ring significantly influences the physicochemical characteristics and, consequently, the biological profiles of these molecules. This document aims to provide a clear, data-driven comparison to assist in the selection and application of these compounds in research and development.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the tert-butyl group directly impacts the physical and chemical properties of the phenoxyacetic acid derivatives. A summary of the key physicochemical data is presented in the table below. While extensive experimental data for the ortho-isomer is not as readily available in the public domain as for the para-isomer, the following table provides a compilation of known values.

PropertyOrtho-tert-butylphenoxyacetic AcidPara-tert-butylphenoxyacetic Acid
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol 208.25 g/mol [1][2]
CAS Number 19271-90-01798-04-5[1][2]
Melting Point Data not readily available96-98 °C[2]
Appearance Solid (presumed)White crystalline powder[2]
Purity 95%≥98.0% (HPLC)[3]

Synthesis of Tert-butylphenoxyacetic Acid Isomers

The synthesis of both ortho- and para-tert-butylphenoxyacetic acid can be achieved via the Williamson ether synthesis. This well-established method involves the reaction of the corresponding tert-butylphenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of tert-butylphenoxyacetic acids. Specific reaction conditions may require optimization for each isomer.

Materials:

  • 2-tert-butylphenol or 4-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve the starting tert-butylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.

  • Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid (1.1 equivalents). The reaction mixture is then heated to reflux for a specified period, typically 1-3 hours, to facilitate the nucleophilic substitution.

  • Work-up and Acidification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with hydrochloric acid until it reaches an acidic pH. This step protonates the carboxylate to form the desired phenoxyacetic acid, which may precipitate out of the solution.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether, to isolate the product.

  • Purification: The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure ortho- or para-tert-butylphenoxyacetic acid.

G Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products tert-Butylphenol tert-Butylphenol Deprotonation Deprotonation tert-Butylphenol->Deprotonation Chloroacetic Acid Chloroacetic Acid Nucleophilic Attack Nucleophilic Attack Chloroacetic Acid->Nucleophilic Attack Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Deprotonation->Nucleophilic Attack Forms Phenoxide Protonation Protonation Nucleophilic Attack->Protonation Forms Carboxylate tert-Butylphenoxyacetic Acid tert-Butylphenoxyacetic Acid Protonation->tert-Butylphenoxyacetic Acid Salt (e.g., NaCl) Salt (e.g., NaCl) Water Water

Caption: General workflow for the Williamson ether synthesis of tert-butylphenoxyacetic acids.

Comparative Biological Activity

While comprehensive, direct comparative studies on the biological activities of ortho- and para-tert-butylphenoxyacetic acid are limited in publicly available literature, the structural differences suggest potential variations in their interactions with biological targets. The steric hindrance imposed by the ortho-tert-butyl group, in contrast to the more accessible para-substituent, could lead to differences in receptor binding, enzyme inhibition, and overall pharmacological profiles.

Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. The specific nature and potency of these activities are often dictated by the substitution pattern on the phenyl ring. It is plausible that both ortho- and para-tert-butylphenoxyacetic acid could interact with various signaling pathways. For instance, some phenolic compounds are known to modulate pathways related to inflammation and cellular stress.

Further experimental investigation is required to elucidate the specific biological targets and mechanisms of action for each isomer.

G Potential Signaling Pathway Modulation tert-Butylphenoxyacetic Acid Isomer tert-Butylphenoxyacetic Acid Isomer Cellular Receptors Cellular Receptors tert-Butylphenoxyacetic Acid Isomer->Cellular Receptors Enzymes Enzymes tert-Butylphenoxyacetic Acid Isomer->Enzymes Downstream Signaling Cascades Downstream Signaling Cascades Cellular Receptors->Downstream Signaling Cascades Enzymes->Downstream Signaling Cascades Gene Expression Gene Expression Downstream Signaling Cascades->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: A conceptual diagram of how tert-butylphenoxyacetic acid isomers might modulate cellular signaling pathways.

Conclusion

This guide provides a foundational comparison of ortho- and para-tert-butylphenoxyacetic acid. The para-isomer is well-characterized with available data on its synthesis and physicochemical properties. In contrast, there is a notable lack of detailed experimental data for the ortho-isomer. The steric differences between the two isomers are likely to result in distinct biological activities. Further research is warranted to fully characterize the ortho-isomer and to conduct direct comparative studies to elucidate their respective pharmacological profiles. This will enable a more complete understanding of their potential applications in drug discovery and other scientific disciplines.

References

Purity Assessment of (2-Tert-butylphenoxy)acetic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical cornerstone of quality control and a prerequisite for reliable experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of (2-Tert-butylphenoxy)acetic acid. The supporting experimental data and protocols provided herein offer a framework for selecting the most appropriate method based on specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) stands as the preeminent method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. This technique allows for the separation of the main compound from its potential process-related impurities and degradation products.

A typical stability-indicating HPLC method for a phenoxyacetic acid derivative, which can be adapted for this compound, utilizes a C18 stationary phase. The mobile phase generally consists of an acidified aqueous component to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention, mixed with an organic modifier like acetonitrile. Detection is commonly performed using a UV detector, as the aromatic ring of the molecule provides sufficient chromophoric activity.

Potential Impurities: Based on the common synthesis route for phenoxyacetic acids, which involves the Williamson ether synthesis between a phenol and an α-haloacid, potential impurities in this compound may include:

  • Starting Materials: Unreacted 2-tert-butylphenol and chloroacetic acid (or its salt).

  • Byproducts: Products of side reactions, such as the self-condensation of starting materials or degradation products formed under the reaction conditions.

Comparison of Analytical Methods

While HPLC is the gold standard for purity analysis of this compound, other techniques can be employed, each with distinct advantages and limitations. The following table summarizes a comparative overview of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Specificity High; can separate structurally similar impurities.Very high; provides mass spectral data for impurity identification.Low; titrates all acidic components, including acidic impurities.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically pg to fg level).Moderate (typically mg level).
Sample Preparation Simple dissolution and filtration.Derivatization is required to increase volatility and thermal stability of the carboxylic acid.Simple dissolution.
Quantitative Accuracy Excellent.Good, but dependent on the efficiency of the derivatization step.Good for overall acidity, but not for the specific compound if acidic impurities are present.
Typical Purity Results ≥ 98%Can provide detailed impurity profile.Can give an overestimation of purity if acidic impurities are present.
Instrumentation Cost Moderate to high.High.Low.
Analysis Time Relatively short (15-30 minutes per sample).Longer due to sample preparation and chromatographic run time.Rapid.

Experimental Protocols

HPLC Purity Assessment

This protocol is a starting point and should be optimized and validated for specific laboratory conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

GC-MS Impurity Profiling (with Derivatization)
  • Derivatization: To a known amount of the this compound sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile). Heat the mixture to facilitate the reaction and convert the carboxylic acid to its more volatile trimethylsilyl ester.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from potential volatile impurities.

  • Injection: Split or splitless injection depending on the concentration.

  • MS Detection: Electron Ionization (EI) with a full scan to identify impurities based on their mass spectra.

Acid-Base Titration for Total Acidity
  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (indicated by a persistent color change).

  • Calculation: The purity is calculated based on the volume of titrant used, its concentration, and the molecular weight of this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the primary analytical methods for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

HPLC Purity Assessment Workflow.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve AddIndicator Add Indicator Dissolve->AddIndicator Titrate Titrate with Std. Base AddIndicator->Titrate RecordVolume Record Titrant Volume Titrate->RecordVolume CalculatePurity Calculate % Purity RecordVolume->CalculatePurity

Comparative Analysis of (2-Tert-butylphenoxy)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Tert-butylphenoxy)acetic acid and its structural isomers are members of the phenoxyacetic acid class of compounds, a versatile scaffold utilized in both agrochemical and pharmaceutical research. This guide provides a comparative analysis of this compound and its closely related isomer, 4-tert-butylphenoxyacetic acid, against established alternatives in key application areas: herbicidal activity, cyclooxygenase-2 (COX-2) inhibition, and free fatty acid receptor 1 (FFA1) agonism. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for phenoxyacetic acid derivatives typically includes the following specifications. While a specific CoA for the 2-tert-butyl isomer is not publicly available, the data for the 4-tert-butyl isomer provides a representative profile.

ParameterSpecification
Chemical Name 2-(4-tert-butylphenoxy)acetic acid
CAS Number 1798-04-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥98.0%
Melting Point 96-99 °C
Solubility Soluble in organic solvents such as methanol and DMSO

Herbicidal Activity: An Auxin Mimic

Phenoxyacetic acids are widely known for their herbicidal properties, acting as synthetic auxins that disrupt plant growth, leading to the death of broadleaf weeds.[1][2][3] The primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled cell division and elongation.[3]

Comparison with Alternative Herbicides

The most common commercial phenoxyacetic acid herbicides are 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). While direct comparative studies including 4-tert-butylphenoxyacetic acid are limited, structure-activity relationship (SAR) studies provide insights into the impact of substituents on herbicidal efficacy. The type and position of substituents on the phenyl ring significantly influence the herbicidal activity.[1]

A study on various substituted phenoxyacetic acids revealed that the presence and position of electron-withdrawing groups, such as chlorine atoms, are crucial for high potency.[1] Although a direct comparison is not available in the reviewed literature, the herbicidal activity of this compound would be evaluated against standards like 2,4-D to determine its relative potency and selectivity.

Experimental Protocol: Seed Germination and Seedling Growth Bioassay

This protocol is a standard method to assess the pre-emergence herbicidal activity of a compound.

Objective: To evaluate the inhibitory effect of a test compound on the seed germination and early seedling growth of a model dicot plant (e.g., cress or lettuce).

Materials:

  • Test compound (e.g., 4-tert-butylphenoxyacetic acid)

  • Positive control (e.g., 2,4-D)

  • Solvent (e.g., acetone or DMSO)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Seeds of a sensitive dicot species (e.g., Lepidium sativum)

  • Incubator or growth chamber with controlled temperature and light

Procedure:

  • Prepare a stock solution of the test compound and the positive control in the chosen solvent.

  • Prepare a series of dilutions of the stock solutions to achieve the desired test concentrations.

  • Place a sheet of filter paper in each Petri dish.

  • Apply a fixed volume (e.g., 2 mL) of each test solution or control to the filter paper in the Petri dishes. A solvent-only control should also be included.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place a predetermined number of seeds (e.g., 20) on the treated filter paper in each Petri dish.

  • Add a specific volume of distilled water (e.g., 5 mL) to each dish.

  • Seal the Petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for a specified period (e.g., 7 days).

  • After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the solvent control.

  • The IC50 (concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the log of the concentration.

Herbicidal_Action_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation_measurement Incubation & Measurement Compound Test Compound & Controls Solutions Prepare Dilutions Compound->Solutions Petri_Dishes Prepare Petri Dishes Solutions->Petri_Dishes Apply_Solution Apply Solutions Petri_Dishes->Apply_Solution Evaporate Evaporate Solvent Apply_Solution->Evaporate Add_Seeds Add Seeds & Water Evaporate->Add_Seeds Incubate Incubate Add_Seeds->Incubate Measure Measure Germination, Root & Shoot Length Incubate->Measure Analyze Calculate Inhibition & IC50 Measure->Analyze COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound (or alternative) Inhibitor->COX2 FFA1_Signaling_Pathway Agonist This compound (or alternative) FFA1 FFA1 Receptor (on Pancreatic β-cell) Agonist->FFA1 Gq_PLC Gq Protein Activation & PLC Signaling FFA1->Gq_PLC Ca_Increase Increased Intracellular Calcium [Ca2+] Gq_PLC->Ca_Increase Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca_Increase->Insulin_Secretion

References

Comparative Guide to (2-Tert-butylphenoxy)acetic Acid and its Alternatives in Drug Development and Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential applications of (2-Tert-butylphenoxy)acetic acid and related phenoxyacetic acid derivatives. Due to the limited specific peer-reviewed data on this compound, this document focuses on its emerging applications as a synthetic intermediate in the development of autotaxin inhibitors and its potential as a herbicide, drawing comparisons with other compounds in these classes. The experimental protocols and data tables provided are intended to serve as a framework for designing and evaluating research in these areas.

Application in Drug Development: Intermediate for Autotaxin Inhibitors

This compound has been identified as a reagent in the synthesis of novel bicyclic derivatives that act as autotaxin (ATX) inhibitors[1][2]. Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer, inflammation, and fibrosis[3][4][5]. The inhibition of the ATX-LPA signaling axis is a promising therapeutic strategy for these conditions[3][5].

While this compound itself is not the final active pharmaceutical ingredient, its structural motif is incorporated into more complex molecules designed to inhibit ATX. A comparative analysis in this context involves evaluating the efficacy of the final compounds synthesized using this intermediate against other known ATX inhibitors.

The following table provides a template for comparing the in vitro potency of various autotaxin inhibitors. Data for specific inhibitors can be obtained from the cited literature.

InhibitorTargetIC50 (nM)Assay ConditionsReference
Compound derived from this compound ATXData to be generatede.g., bis-(p-nitrophenyl) phosphate (BNPP) assay-
PF-8380ATX1.7LPC substrate[3]
GLPG1690 (Ziritaxestat)ATX5.6LPC substrate[3]
BBT-877ATX6.9ex vivo assays[3]
PAT-505ATXPotentPreclinical models[6][7]

Note: The inhibitory activity of compounds can vary based on the assay conditions and substrate used.

This protocol is adapted from commercially available autotaxin inhibitor screening kits and relevant literature[8].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human autotaxin.

Materials:

  • Human recombinant Autotaxin (ATX)

  • Autotaxin Assay Buffer

  • bis-(p-nitrophenyl) phosphate (BNPP) substrate

  • Test compound (e.g., a derivative of this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the human recombinant ATX in Assay Buffer to the desired concentration.

    • Reconstitute the BNPP substrate in Assay Buffer.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the test compound at various concentrations to the "Test Compound" wells.

    • Add solvent control to the "100% Initial Activity" wells.

    • Add Assay Buffer to the "Background" wells (no enzyme).

  • Enzyme Addition:

    • Add the diluted ATX enzyme to the "100% Initial Activity" and "Test Compound" wells.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the BNPP substrate to all wells.

    • Cover the plate and incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405-415 nm.

    • Subtract the background absorbance from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the test compound concentration and fitting the data to a dose-response curve.

ATX_LPA_Pathway LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Activation Downstream Downstream Signaling (Proliferation, Fibrosis, Inflammation) LPAR->Downstream Inhibitor (2-Tert-butylphenoxy) acetic acid derivative Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.

Application in Agriculture: Herbicidal Activity

The following table provides a template for comparing the herbicidal efficacy of this compound against a standard herbicide, 2,4-D.

HerbicideTarget Weed SpeciesApplication Rate (g a.i./ha)Efficacy (% control)Crop ToleranceReference
This compound Data to be generatedData to be generatedData to be generatedData to be generated-
2,4-D (2,4-Dichlorophenoxyacetic acid)Broadleaf weeds500 - 200085 - 95Good in grasses[10]
MCPA (4-chloro-2-methylphenoxyacetic acid)Broadleaf weeds500 - 150080 - 90Good in cereals[10]

Note: Efficacy can vary depending on weed species, growth stage, and environmental conditions.

This protocol is based on established guidelines for herbicide resistance testing and efficacy studies[12][13][14][15][16].

Objective: To evaluate the post-emergence herbicidal efficacy of this compound compared to a standard herbicide on a target weed species.

Materials:

  • Seeds of a target weed species (e.g., Amaranthus retroflexus) and a tolerant crop species (e.g., Zea mays).

  • Pots filled with a standard potting mix.

  • This compound formulated for spraying.

  • A standard herbicide (e.g., 2,4-D).

  • A laboratory track sprayer.

  • Greenhouse or controlled environment growth chamber.

Procedure:

  • Plant Growth:

    • Sow seeds of the weed and crop species in separate pots.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

    • Thin seedlings to a uniform number per pot (e.g., 4 plants/pot).

  • Herbicide Application:

    • When the weed plants have reached a specific growth stage (e.g., 4-6 true leaves), prepare different concentrations of the test and standard herbicides.

    • Apply the herbicides to the plants using a laboratory track sprayer calibrated to deliver a specific volume per unit area. Include an untreated control group.

  • Post-Treatment Evaluation:

    • Return the plants to the greenhouse and observe for signs of phytotoxicity.

    • After a set period (e.g., 21 days), visually assess the percentage of weed control and crop injury.

    • Harvest the above-ground biomass of the plants, dry them in an oven, and weigh to determine the biomass reduction compared to the untreated control.

  • Data Analysis:

    • Calculate the average percent control and biomass reduction for each treatment.

    • Use statistical analysis (e.g., ANOVA) to compare the efficacy of the test compound to the standard herbicide.

    • Determine the dose-response curve and the GR50 (the dose required to cause a 50% reduction in growth).

Herbicide_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation cluster_analysis Data Analysis Seed Seed Sowing (Weed & Crop) Growth Plant Growth (Greenhouse) Seed->Growth Herbicide Herbicide Application (Track Sprayer) Growth->Herbicide Observation Visual Assessment (% Control, % Injury) Herbicide->Observation Biomass Biomass Measurement (Dry Weight) Observation->Biomass Stats Statistical Analysis (ANOVA, GR50) Biomass->Stats

Caption: Workflow for evaluating the efficacy of a novel herbicide.

This guide provides a foundational framework for the comparative evaluation of this compound in two promising areas of application. Further empirical research is essential to fully characterize its performance and potential relative to existing alternatives.

References

Safety Operating Guide

Proper Disposal of (2-Tert-butylphenoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (2-Tert-butylphenoxy)acetic acid is critical for ensuring laboratory safety and environmental compliance. This document outlines the necessary precautions, personal protective equipment (PPE), spill management protocols, and step-by-step disposal instructions tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that this chemical is managed as hazardous waste in accordance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is an irritant that can cause skin, eye, and respiratory irritation[1][2]. It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Before handling, ensure that an eyewash station and safety shower are readily accessible[3].

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes[3][4].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact[3][5].

  • Skin Protection: A lab coat or other protective clothing that covers the body is necessary to prevent skin exposure[3][5].

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator[3][6].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueCitations
Molecular Formula C12H16O3[1][7]
Molecular Weight 208.25 g/mol [1][7]
Physical State Solid Crystalline[4]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][2]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep or vacuum the material to avoid generating dust[5][8].

  • Place the collected material into a clearly labeled, sealed, and chemically compatible container for hazardous waste[3][5].

  • Decontaminate the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste[9][10].

For Large Spills:

  • Evacuate the laboratory immediately and restrict access[9].

  • If there is a risk of fire or explosion, activate the nearest fire alarm[9].

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[9].

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Always follow your institution's and local regulations for hazardous waste disposal[8][9].

Waste Segregation and Collection:

  • Unused or Waste Product: Collect any unused or waste this compound in its original container or a suitable, clearly labeled, and tightly sealed container. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8][9].

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound must be collected in a separate, clearly labeled hazardous waste container[9].

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste. Do not rinse them into the drain. Seal and place them in the appropriate solid waste container[6][9].

  • Solutions: Aqueous or solvent solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of these solutions down the drain[5][9].

Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9].

  • Store waste containers in a designated satellite accumulation area, ensuring they are properly sealed and segregated from incompatible materials[9].

Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[5][9].

  • A common disposal method for phenoxyacetic acids is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve or mix the material with a combustible solvent and burn it in a chemical scrubber[5].

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_product Unused/Waste Product fume_hood->waste_product Generates contaminated_items Contaminated Disposables (Gloves, Wipes, etc.) fume_hood->contaminated_items Generates empty_containers Empty Containers fume_hood->empty_containers Generates collect_waste Collect in Labeled, Sealed Hazardous Waste Container waste_product->collect_waste contaminated_items->collect_waste empty_containers->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Dispose via Approved Waste Disposal Plant contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Tert-butylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (2-Tert-butylphenoxy)acetic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its GHS classification, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and disposal protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Full Face ShieldChemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when there is a heightened risk of splashes.[3]Protects against splashes and potential vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures and change them frequently.[3][4]Prevents skin contact, which can cause irritation.[1][2] Double gloving is advisable, particularly during compounding and disposal.[3]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[3]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling dust or vapors.[3] Proper training on use and maintenance is necessary.May cause respiratory irritation.[1][2]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended when handling larger quantities.[3]Protects feet from spills and falling objects.

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling and Storage Protocol

ProcedureGuideline
Ventilation Always handle this compound in a well-ventilated area. A functioning chemical fume hood is the preferred environment to minimize inhalation exposure.[3]
Avoiding Incompatible Materials Keep the compound away from strong oxidizers, acids, and bases to prevent unintended reactions.[3]
Personal Hygiene Wash hands thoroughly before and after handling the chemical. Do not eat, drink, or smoke in the laboratory area.[3]
Storage Store in a tightly sealed, original container in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[2][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

Waste TypeContainerDisposal Protocol
Unused/Waste Product Tightly sealed, chemically compatible container labeled as "Hazardous Waste".Store in a designated cool, well-ventilated area away from incompatible materials. Arrange for collection by a licensed hazardous waste disposal service.[5]
Contaminated Disposables (e.g., gloves, paper towels) Labeled hazardous waste bag or container.Segregate from regular laboratory trash. Dispose of as hazardous waste.[5]
Empty Containers Original or equivalent sealed container labeled as "Hazardous Waste".Do not rinse. Dispose of as solid hazardous waste.[5]
Spill Cleanup Materials Designated and clearly labeled hazardous waste container.In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in the designated container. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[3][5]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling this compound hazards Identify Hazards: - Skin Irritant - Serious Eye Irritant - Respiratory Irritant start->hazards eye_protection Eye Protection: Chemical Splash Goggles (Face shield for splash risk) hazards->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile or Neoprene) hazards->hand_protection body_protection Body Protection: Chemical-Resistant Lab Coat hazards->body_protection respiratory_protection Respiratory Protection: (Required if poor ventilation or dust/vapor risk) hazards->respiratory_protection foot_protection Foot Protection: Closed-toe, Chemical-Resistant Shoes hazards->foot_protection ppe_check Verify all PPE is correctly worn and in good condition eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check foot_protection->ppe_check proceed Proceed with Handling ppe_check->proceed Yes

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.